AZD6738
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24N6O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23) |
InChI Key |
OHUHVTCQTUDPIJ-UHFFFAOYSA-N |
SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of AZD6738 (Ceralasertib): An In-depth Technical Guide
Introduction
AZD6738, also known as ceralasertib, is a potent, orally bioavailable, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[2][4] By targeting ATR, this compound represents a key therapeutic strategy in oncology, designed to exploit the reliance of cancer cells on specific DNA repair pathways for their survival and proliferation.[5] This guide provides a detailed examination of the molecular mechanism, cellular consequences, and therapeutic rationale for this compound.
Core Mechanism: Inhibition of the ATR Kinase
This compound functions as an ATP-competitive inhibitor of the ATR kinase.[1][6] The primary role of ATR is to respond to a specific form of DNA damage known as replication stress.[7] Replication stress is characterized by the stalling or slowing of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA).[2] These ssDNA regions are coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the ATR kinase.
Once activated, ATR phosphorylates a multitude of downstream substrates, with the most critical being the checkpoint kinase 1 (CHK1).[4][8] Phosphorylation of CHK1 at serine 345 (Ser345) initiates a signaling cascade that culminates in cell cycle arrest, primarily at the G2/M checkpoint.[2][4] This pause provides the cell with an opportunity to repair the damaged DNA and restart stalled replication forks, preventing cells from entering mitosis with compromised DNA.[5]
This compound directly binds to the ATP-binding pocket of ATR, preventing its kinase activity. This blockade inhibits the phosphorylation of CHK1 and other downstream targets, effectively abrogating the ATR-mediated DDR.[1][8] As a result, the cell cycle checkpoints are not properly activated, and cells with significant DNA damage are forced to proceed into mitosis. This premature mitotic entry with unrepaired DNA leads to a form of programmed cell death known as mitotic catastrophe.[9]
Signaling Pathway Disruption by this compound
The inhibition of ATR by this compound sets off a cascade of molecular events, fundamentally altering the cellular response to DNA damage. The key consequences include the suppression of CHK1 phosphorylation and the accumulation of DNA damage markers, such as phosphorylated histone H2AX (γH2AX).[1][2] In certain contexts, the inhibition of the ATR pathway can lead to a compensatory activation of the ATM-dependent signaling pathway, marked by phosphorylation of substrates like RAD50.[2][10]
Caption: this compound inhibits ATR kinase, preventing CHK1 activation and G2/M arrest.
Therapeutic Rationale: Monotherapy and Combination Strategies
The therapeutic utility of this compound is realized through two main strategies: monotherapy in cancers with specific genetic vulnerabilities and combination therapy with DNA-damaging agents.
Monotherapy: this compound has shown significant single-agent anti-tumor activity in preclinical models of cancers that have high intrinsic levels of replication stress or deficiencies in other DDR pathways, particularly the ATM pathway.[1][11] Tumors with loss-of-function mutations in the ATM gene are highly dependent on ATR for survival. This creates a "synthetic lethality," where the inhibition of ATR in an ATM-deficient background is profoundly cytotoxic to cancer cells while having a lesser effect on normal, ATM-proficient cells.[11][12] Enhanced sensitivity is also seen in cell lines with drivers of replication stress, such as CCNE1 amplification.[2]
Combination Therapy: A key application of this compound is to potentiate the effects of conventional chemotherapy and radiotherapy, as well as other targeted agents like PARP inhibitors.[4]
-
With Chemotherapy/Radiotherapy: DNA-damaging agents like carboplatin, cisplatin, and ionizing radiation (IR) induce lesions that cause replication fork stalling.[1][11] Cancer cells rely on the ATR-CHK1 pathway to tolerate and repair this damage. By co-administering this compound, the repair mechanism is disabled, leading to a synergistic increase in cell killing.[1][13]
-
With PARP Inhibitors: Combining this compound with PARP inhibitors, such as olaparib, has shown significant efficacy, particularly in BRCA-mutant and even some BRCA-proficient models.[2] This combination creates a potent dual blockade of critical DNA repair pathways.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in numerous preclinical studies. Key quantitative metrics are summarized below.
| Parameter | Value | Context | Reference(s) |
| In Vitro Enzyme IC₅₀ | 0.001 µM (1 nM) | Potency against isolated ATR kinase | [1][9] |
| Cellular pCHK1 (S345) IC₅₀ | 0.074 µM | Potency in inhibiting ATR activity within cells | [1] |
| Cell Proliferation IC₅₀ | < 1 µM | Observed in 73 out of 197 solid/hematological cell lines | [1] |
| Kinase Selectivity | > 5 µM | IC₅₀ against other PI3K-like kinases (DNA-PK, ATM, mTOR, AKT) | [1] |
| Broad Kinase Panel | 0 / 442 kinases | Number of kinases showing >50% inhibition at a 1 µM concentration | [1] |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a set of established molecular and cellular biology techniques.
1. Western Blotting for DDR Biomarkers:
-
Objective: To quantify the inhibition of ATR signaling and the induction of DNA damage.
-
Methodology: Cancer cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for key biomarkers such as p-CHK1 (Ser345), total CHK1, γH2AX, and p-RAD50. Following incubation with secondary antibodies, signals are detected via chemiluminescence. A decrease in the p-CHK1/total CHK1 ratio and an increase in γH2AX signal indicate effective ATR inhibition and induction of DNA damage, respectively.[2][10]
2. Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic or cytostatic effect of this compound as a single agent or in combination.
-
Methodology: Cells are seeded in 96-well plates and treated with a dose range of this compound, often in combination with another agent (e.g., carboplatin). After an incubation period (e.g., 3-5 days), cell viability is measured using assays like CellTiter-Glo, which quantifies ATP levels as a surrogate for metabolically active cells.[9] The resulting data is used to calculate IC₅₀ values.
3. In Vivo Xenograft Studies:
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human tumor cells (e.g., from ATM-deficient lines) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination). This compound is typically administered via oral gavage.[1] Tumor volume is measured regularly to assess treatment efficacy. Pharmacodynamic studies can also be performed by harvesting tumors at specific time points post-treatment to analyze biomarker modulation (e.g., pCHK1, γH2AX) by immunohistochemistry (IHC) or Western blot.[2][10][11]
Caption: A typical preclinical workflow for evaluating the efficacy of this compound.
Conclusion
This compound (ceralasertib) is a highly selective ATR kinase inhibitor that disrupts the cellular response to replication stress. Its mechanism of action is centered on preventing the activation of the critical downstream effector CHK1, thereby abrogating the G2/M cell cycle checkpoint. This forces cells with damaged DNA into a lethal mitotic catastrophe. This mechanism provides a strong rationale for its use as a monotherapy in cancers with inherent DDR defects, such as ATM deficiency, and as a powerful sensitizing agent in combination with a wide range of DNA-damaging chemotherapies and targeted agents like PARP inhibitors. The ongoing clinical evaluation of ceralasertib continues to explore its potential to exploit these fundamental cancer cell vulnerabilities.[3][14]
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ceralasertib - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Ceralasertib used for? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. apexbt.com [apexbt.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Facebook [cancer.gov]
Ceralasertib: A Technical Guide to its Role in the DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib (AZD6738) is a potent, orally bioavailable, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR) pathway.[1][2][3][4] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR-mediated checkpoint is crucial for survival.[5][6] By targeting ATR, ceralasertib disrupts DNA damage repair, abrogates cell cycle checkpoints, and promotes synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in ATM or BRCA genes.[2][7] This technical guide provides an in-depth overview of ceralasertib's mechanism of action, its role in the DDR pathway, and detailed protocols for key experimental assays.
Core Mechanism of Action
Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[8] The primary role of ATR is to respond to single-stranded DNA (ssDNA) breaks that arise from replication stress.[9] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.[9][10] Ceralasertib's inhibition of ATR prevents the phosphorylation of Chk1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death through mitotic catastrophe, particularly in cancer cells with a high reliance on the ATR pathway.[1][6][11]
The ATR/Chk1 Signaling Pathway and Ceralasertib's Point of Intervention
The ATR/Chk1 pathway is a critical signaling cascade activated in response to DNA damage, particularly replication stress. The pathway is initiated by the detection of ssDNA, which recruits the ATR-ATRIP complex. This leads to the activation of ATR and subsequent phosphorylation of numerous downstream substrates, with Chk1 being a key effector. Activated Chk1 orchestrates the cellular response to DNA damage by regulating cell cycle checkpoints and promoting DNA repair. Ceralasertib directly inhibits the kinase activity of ATR, thereby preventing the activation of Chk1 and the downstream signaling events.
Quantitative Data
In Vitro Potency of Ceralasertib
| Parameter | Value | Reference |
| IC50 (ATR kinase) | 1 nM | [1][7][12][13] |
| GI50 (mTOR) | 5.7 µmol/L | [5][6] |
Preclinical Efficacy of Ceralasertib in Combination Therapy
| Cell Line | Combination Agent | Effect | Reference |
| H460 shATM | Cisplatin (B142131) (1.0 µM) | 12.59-fold shift in cisplatin IC50 | [14] |
| A549 shATM | Cisplatin (1.0 µM) | 19.45-fold shift in cisplatin IC50 | [14] |
| ATM-deficient H23 | NSC 119875 | Rapid tumor regression | [1] |
Clinical Efficacy of Ceralasertib
| Trial Phase | Combination Agent | Patient Population | Response Rate | Reference |
| Phase I | Paclitaxel | Melanoma (anti-PD1 resistant) | 33.3% ORR | [5][6] |
| Phase I | Olaparib | ATM-mutated tumors | 40% CBR | [15] |
| Phase I | Olaparib | PARP inhibitor-resistant HGSOC | 86% CBR | [15] |
| Phase I (Monotherapy) | - | Advanced solid tumors | 8% confirmed PRs, 52% SD | [16] |
| Phase II (in progress) | Durvalumab or Olaparib | Advanced biliary tract cancer | - | [6][11] |
ORR: Overall Response Rate; CBR: Clinical Benefit Rate; PR: Partial Response; SD: Stable Disease; HGSOC: High-Grade Serous Ovarian Cancer.
Experimental Protocols
Western Blotting for Phospho-Chk1 and γH2AX
This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct downstream target, Chk1, and the accumulation of DNA double-strand breaks indicated by γH2AX.
Materials:
-
Cancer cell lines of interest
-
Ceralasertib
-
DNA damaging agent (e.g., hydroxyurea, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX (Ser139), anti-Actin or GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of ceralasertib with or without a DNA damaging agent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the γH2AX signal to a loading control.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies the formation of DNA double-strand breaks in individual cells.
Materials:
-
Cells grown on coverslips
-
Ceralasertib
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat as required.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.[9]
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.[1]
-
Blocking: Block with 1% BSA for 30-60 minutes.[1]
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.[1]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Mounting: Mount coverslips on slides with mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of ceralasertib on cell viability by measuring ATP levels.
Materials:
-
Cancer cell lines
-
Ceralasertib
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates.
-
Treatment: Treat cells with a range of ceralasertib concentrations for 72 hours.[15]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent.[15][17]
-
Incubation and Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[15][17]
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Calculate cell viability relative to untreated controls and determine the GI50 value.
Clonogenic Survival Assay
This assay assesses the long-term effect of ceralasertib on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Ceralasertib
-
6-well plates
-
Crystal violet staining solution
-
Fixing solution (e.g., methanol/acetic acid)
Procedure:
-
Cell Seeding: Plate a known number of cells in 6-well plates.
-
Treatment: Treat cells with ceralasertib for a specified duration.
-
Colony Formation: Incubate the plates for 1-3 weeks until visible colonies are formed.[16]
-
Fixing and Staining: Fix the colonies with fixing solution and stain with crystal violet.[16]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following ceralasertib treatment.
Materials:
-
Cancer cell lines
-
Ceralasertib
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Treat cells with ceralasertib for the desired time.
-
Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol.[11]
-
Staining: Resuspend fixed cells in PI staining solution.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
Ceralasertib is a promising anti-cancer agent that effectively targets the ATR kinase, a key component of the DNA damage response pathway. Its ability to induce synthetic lethality in tumors with specific DDR defects and to synergize with other DNA-damaging agents highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action and efficacy of ceralasertib and other ATR inhibitors in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceralasertib - NCI [dctd.cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. OUH - Protocols [ous-research.no]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AZD6738 (Ceralasertib) on Replication Stress in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cancer cells are characterized by high levels of replication stress, an intrinsic vulnerability that makes them dependent on the DNA Damage Response (DDR) for survival. A key regulator of the replication stress response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. AZD6738 (Ceralasertib) is a potent, selective, and orally bioavailable inhibitor of ATR kinase.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on critical cellular processes in cancer cells, and its synergistic potential with DNA-damaging agents. We summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and visualize its core mechanisms through signaling and workflow diagrams.
Introduction: Targeting Replication Stress in Oncology
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Replication stress, defined as the slowing or stalling of DNA replication forks, is a major source of endogenous DNA damage and a hallmark of cancer.[1] Oncogene activation, such as mutant RAS or overexpressed Cyclin E, disrupts normal cell-cycle regulation, leading to heightened replication stress.[3] To cope with this, cancer cells become highly reliant on the DDR network, particularly the ATR signaling pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks.[1][4]
This dependency creates a therapeutic window. By inhibiting ATR, we can selectively target cancer cells, leading to the accumulation of unresolved DNA damage and subsequent cell death, a concept known as synthetic lethality.[5][6] this compound (Ceralasertib) is a clinical-stage ATR inhibitor that competitively binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets.[4][7] This guide explores the preclinical data demonstrating the potent effects of this compound on replication stress pathways in cancer cells.
Core Mechanism of Action of this compound
This compound's primary mechanism is the inhibition of the ATR kinase, a central component of the DDR.[7] In response to replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, most critically the checkpoint kinase 1 (CHK1).[4][8] This initiates a signaling cascade that stabilizes stalled replication forks, promotes DNA repair, and induces cell cycle arrest, primarily at the G2/M checkpoint, to provide time for repair before mitotic entry.[2][8]
This compound abrogates this protective response. By inhibiting ATR, it prevents the phosphorylation and activation of CHK1 (at Ser345).[9][10] This leads to several critical downstream consequences in cancer cells experiencing replication stress:
-
Replication Fork Collapse: Unprotected replication forks are prone to collapse, leading to the formation of DNA double-strand breaks (DSBs).[1]
-
Abrogation of Cell Cycle Checkpoints: Cells are unable to arrest in the S or G2 phase, forcing them to enter mitosis with damaged DNA.[10][11]
-
Accumulation of DNA Damage: The failure to repair DNA damage and the collapse of replication forks lead to catastrophic levels of genomic instability.[12][13]
-
Induction of Apoptosis: The overwhelming DNA damage triggers programmed cell death, often through a process known as mitotic catastrophe.[5][14]
A key finding is the synthetic lethality observed between ATR inhibition and defects in the Ataxia-Telangiectasia Mutated (ATM) pathway.[5][6] ATM is the primary sensor for DSBs. In ATM-deficient cancer cells, the cellular machinery becomes even more reliant on ATR for survival.[9] Inhibition of ATR with this compound in this context is particularly cytotoxic, leading to rapid tumor regression in preclinical models.[6][9]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized across various assays. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line / System | Comments | Citation(s) |
| ATR Kinase Inhibition (IC50) | 0.001 µM (1 nM) | Isolated Enzyme Assay | Demonstrates high potency against the direct target. | [7][9][14] |
| p-CHK1 (S345) Inhibition (IC50) | 0.074 µM (74 nM) | Cellular Assay | Measures target engagement in a cellular context. | [7][9][15] |
| Proliferation Inhibition (GI50) | 0.3 µM to >1 µM | Various Cancer Cell Lines | Potency varies, with enhanced sensitivity often seen in ATM-deficient lines. | [7][14] |
| Monotherapy Activity | IC50 < 1 µM | 73 out of 197 cell lines | Shows single-agent activity in a significant portion of tested cancer cell lines. | [7] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Inhibition (IC50) | Comments | Citation(s) |
| ATR | 0.074 µM | Potent on-target activity in cells. | [7][9] |
| ATM | > 30 µM | Highly selective against the related PI3K-like kinase ATM. | [7][9] |
| DNA-PK | > 30 µM | Highly selective against the related PI3K-like kinase DNA-PK. | [7][9] |
| mTOR | > 23 µM | Highly selective against the related PI3K-like kinase mTOR. | [7][9] |
| PI3Kα | > 30 µM | High selectivity against PI3K pathway kinases. | [9] |
| Broad Kinase Panel | No significant inhibition | 0 out of 442 kinases showed >50% inhibition at 1 µM. | [7] |
Impact on Cellular Processes
Treatment with this compound induces profound and measurable effects on cancer cell physiology.
-
Cell Cycle Progression: this compound causes significant cell cycle aberrations. By overriding the G2/M checkpoint, it forces cells with damaged DNA into mitosis.[11] Flow cytometry analysis consistently shows an accumulation of cells in the S and G2/M phases, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[5][9][12] In ATM-deficient cells, S-phase arrest is particularly pronounced.[5]
-
DNA Damage Markers: A primary consequence of ATR inhibition is the accumulation of DNA damage. This is most commonly visualized and quantified by the phosphorylation of histone H2AX at serine 139, forming γH2AX.[12][13] Treatment with this compound, especially in combination with DNA-damaging agents like cisplatin (B142131) or radiation, leads to a marked increase in γH2AX foci, indicating a surge in DSBs.[9][12]
-
Apoptosis: The culmination of replication fork collapse, checkpoint abrogation, and accumulated DNA damage is the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of the apoptotic cascade.[5][9]
-
Homologous Recombination Repair: this compound has been shown to disrupt homologous recombination (HR), a critical pathway for repairing DSBs.[1] This is observed through the reduction of RAD51 foci formation at sites of DNA damage following treatment.[5][11] This effect further contributes to the synergistic lethality seen with agents that cause DSBs.
Detailed Experimental Protocols
The following section details generalized protocols for key in vitro assays used to characterize the effects of this compound.
Cell Viability Assay (MTT or Luminescence-Based)
This assay measures the metabolic activity of cells as a surrogate for viability to determine the growth inhibitory (GI₅₀) concentration of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 30 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired duration (typically 72 to 120 hours).[5][13]
-
Signal Development:
-
For MTT Assay: Add MTT solution (e.g., 50 μL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Dissolve the crystals by adding a solubilizing agent like DMSO (150 μL).[13]
-
For Luminescence Assay (e.g., CellTiter-Glo): Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]
-
-
Data Acquisition: Measure the absorbance at 540 nm for the MTT assay or the luminescence using a plate reader.[13][14]
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log-transformed drug concentrations and use a non-linear regression model to calculate the GI₅₀ value.
Western Blot Analysis for DDR Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ATR pathway.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[9] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-CHK1 (Ser345)
-
Total CHK1
-
Phospho-H2AX (Ser139) (γH2AX)
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and detects apoptotic cells (sub-G1).
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 24, 48, 72 hours).[10] Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content.
-
Analysis: Gate the cell populations using software (e.g., FlowJo). Diploid cells in G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have an intermediate DNA content. Cells with less than 2N DNA content are classified as the sub-G1 population, representing apoptotic cells.[5]
Conclusion and Future Directions
This compound is a highly potent and selective ATR inhibitor that effectively targets the replication stress response in cancer cells. By inhibiting the ATR-CHK1 signaling axis, it leads to unresolved DNA damage, cell cycle checkpoint abrogation, and apoptotic cell death. Its synthetic lethal interaction with ATM deficiency provides a strong rationale for patient selection in clinical trials.[6][9] Furthermore, this compound demonstrates significant synergistic potential with a wide range of DNA-damaging agents, including chemotherapy (cisplatin, gemcitabine) and radiation therapy, enhancing their anti-tumor efficacy.[7][9][11]
The preclinical data strongly support the continued clinical development of this compound, both as a monotherapy for tumors with specific DDR defects (e.g., ATM loss) and as a combination partner to potentiate standard-of-care cancer therapies.[3][16] Ongoing and future research will continue to refine predictive biomarkers for sensitivity and optimize combination strategies to maximize the therapeutic potential of targeting replication stress with this compound.
References
- 1. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 12. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 14. selleckchem.com [selleckchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. kuickresearch.com [kuickresearch.com]
Ceralasertib: A Technical Guide to a Potent and Selective ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR).[1] This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of Ceralasertib. It details the preclinical and clinical investigations that have established its role as a promising anti-cancer agent, both as a monotherapy and in combination with other therapies.[2][3] This document adheres to a structured format, presenting quantitative data in tabular form, outlining detailed experimental protocols, and providing visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this targeted therapy.
Discovery and Development
Ceralasertib was developed by AstraZeneca as a highly optimized sulfoximine (B86345) morpholinopyrimidine ATR inhibitor.[4] The discovery program aimed to improve upon earlier compounds by enhancing aqueous solubility and eliminating time-dependent inhibition of the cytochrome P450 enzyme CYP3A4, a common challenge in drug development that can lead to drug-drug interactions.[5] This optimization resulted in a clinical candidate with favorable pharmacokinetic properties suitable for oral administration.[4]
Chemical Properties
Ceralasertib is a small molecule inhibitor with the chemical formula C₂₀H₂₄N₆O₂S.[6] Its structure has been optimized for potent and selective binding to the ATP-binding pocket of the ATR kinase.[1][7]
| Property | Value | Reference |
| IUPAC Name | 4-(4-(1-((S(R))-S-methylsulfonimidoyl)cyclopropyl)-6-((3R)-3-methyl-4-morpholinyl)-2-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine | [6] |
| Molecular Formula | C₂₀H₂₄N₆O₂S | [6] |
| Molecular Weight | 412.51 g/mol | [8] |
| CAS Number | 1352226-88-0 | [6] |
| Solubility | Soluble in DMSO | [8] |
Mechanism of Action: Targeting the DNA Damage Response
Ceralasertib's primary mechanism of action is the competitive inhibition of ATR kinase activity.[7] ATR is a master regulator of the cellular response to DNA replication stress, which is the stalling of DNA replication forks.[9] Many cancer cells exhibit high levels of intrinsic replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on ATR for survival.[10]
By inhibiting ATR, Ceralasertib disrupts the ATR-Chk1 signaling cascade, a critical pathway for:
-
Cell Cycle Checkpoint Control: ATR activation normally leads to the phosphorylation and activation of Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest in the S and G2/M phases.[1] This pause allows time for DNA repair. Ceralasertib abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event known as mitotic catastrophe.[11]
-
Replication Fork Stabilization: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into DNA double-strand breaks (DSBs).[1] Inhibition of ATR leads to an accumulation of DSBs, a highly toxic form of DNA damage.[3]
The induction of DNA damage following Ceralasertib treatment is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DSBs.[12]
Signaling Pathway Diagram
Quantitative Data
In Vitro Potency and Selectivity
Ceralasertib is a highly potent inhibitor of ATR kinase with excellent selectivity against other kinases, including those in the PI3K-like kinase (PIKK) family.[13]
| Target | Assay Type | IC₅₀ / GI₅₀ | Reference |
| ATR (enzyme) | Biochemical Kinase Assay | 1 nM | [11] |
| p-Chk1 (Ser345) in cells | Cellular Assay | 74 nM | [6] |
| mTOR | Cellular Growth Inhibition | 5.7 µM (GI₅₀) | [2] |
| ATM | Cellular Assay | >5 µM | [13] |
| DNA-PK | Cellular Assay | >5 µM | [13] |
| PI3K | Cellular Assay | >5 µM | [2] |
A screen of over 400 kinases showed no significant inhibition (>50%) at a 1 µM concentration of Ceralasertib.[2]
Preclinical Pharmacokinetics
Preclinical studies in mice have demonstrated that Ceralasertib is orally bioavailable.[9] However, it exhibits dose-dependent, non-linear pharmacokinetics, with bioavailability increasing at higher doses due to saturable first-pass metabolism.[8][9]
Experimental Protocols
ATR Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of Ceralasertib on purified ATR kinase activity.
Materials:
-
Recombinant human ATR enzyme complex
-
Kinase substrate (e.g., recombinant Chk1 fragment)
-
ATP (including γ-³²P-ATP for radiometric detection)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Ceralasertib (dissolved in DMSO)
-
Phosphocellulose paper or beads for capturing the phosphorylated substrate
-
Scintillation counter
Method:
-
Prepare serial dilutions of Ceralasertib in kinase assay buffer.
-
In a reaction tube, combine the ATR enzyme, substrate, and Ceralasertib (or DMSO vehicle control).
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control for each Ceralasertib concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of Ceralasertib on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ATM-deficient and proficient lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Ceralasertib (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Method:
-
Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of Ceralasertib. Include a vehicle-only (DMSO) control.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of growth inhibition against the log of the Ceralasertib concentration to determine the GI₅₀ value.[10]
Western Blot for Pharmacodynamic Markers (p-Chk1 and γH2AX)
Objective: To detect changes in the phosphorylation of Chk1 and H2AX in cells treated with Ceralasertib, confirming on-target activity and downstream effects.
Materials:
-
Cancer cell lines
-
Cell culture dishes
-
Ceralasertib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-γH2AX (Ser139), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Method:
-
Seed cells and allow them to adhere. Treat with Ceralasertib for the desired time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for total Chk1 and the loading control to ensure equal protein loading.[1]
Experimental Workflow Diagram
Clinical Development
Ceralasertib is being evaluated in numerous clinical trials for the treatment of various solid tumors.[2] It is being tested as a monotherapy, particularly in tumors with deficiencies in other DDR genes like ATM, and in combination with:
-
Chemotherapy: Agents like carboplatin (B1684641) and paclitaxel (B517696) that induce DNA damage.[10][14]
-
PARP inhibitors: Such as olaparib, to create a synthetic lethal effect by targeting two key DNA repair pathways.[13]
-
Immunotherapy: Including immune checkpoint inhibitors like durvalumab, based on the rationale that increased DNA damage can enhance tumor immunogenicity.[13][15]
Early clinical data have shown promising anti-tumor activity and a manageable safety profile, with hematologic toxicities being the most common adverse events.[2]
Conclusion
Ceralasertib is a potent and selective ATR inhibitor that effectively targets a key vulnerability in many cancers: their reliance on the ATR-mediated DNA damage response. Through the abrogation of cell cycle checkpoints and the induction of DNA damage, Ceralasertib has demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its favorable chemical and pharmacokinetic properties make it a promising candidate for further development, both as a single agent and as part of combination therapies, with the potential to improve outcomes for patients with a range of malignancies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Ceralasertib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor this compound (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor this compound (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Ceralasertib | this compound | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 13. This compound [openinnovation.astrazeneca.com]
- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
AZD6738 (Ceralasertib): A Technical Guide to its Mechanism of Action at the G2-M Cell Cycle Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as Ceralasertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a master regulator in the DNA Damage Response (DDR) pathway, a critical network that maintains genomic integrity.[3][4] In response to DNA damage or replication stress, particularly single-stranded DNA (ssDNA) at stalled replication forks, ATR activates downstream signaling to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[5][6]
Many cancer cells exhibit a defective G1 checkpoint, often due to p53 mutations, making them highly dependent on the S and G2-M checkpoints for survival and DNA repair following genotoxic insults.[7] The G2-M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, providing a crucial window for repair.[8][9] By targeting ATR, this compound effectively disables this critical checkpoint, creating a synthetic lethal vulnerability that can be exploited for therapeutic benefit, especially in combination with DNA-damaging agents like chemotherapy and radiation.[1][10] This guide provides an in-depth technical overview of this compound's effect on the G2-M checkpoint, summarizing key quantitative data and detailing relevant experimental protocols.
Core Mechanism of Action: Abrogation of the G2-M Checkpoint
The primary mechanism by which this compound exerts its anti-tumor effect is by overriding the G2-M cell cycle checkpoint.[10] Under normal conditions, DNA damage or replication stress activates ATR. ATR then phosphorylates and activates its primary downstream effector, Checkpoint Kinase 1 (CHK1).[3][9] Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, which are essential for removing inhibitory phosphates from the Cyclin-Dependent Kinase 1 (CDK1).[5] This inactivation of CDK1 prevents the formation of the active CDK1/Cyclin B1 complex, thereby halting the cell cycle at the G2-M transition to allow for DNA repair.[9]
This compound is an ATP-competitive inhibitor that binds to the kinase domain of ATR, blocking its catalytic activity.[1] This inhibition prevents the phosphorylation of CHK1 at its activating site (Serine 345).[1][11] Without this signal, the G2-M checkpoint is not engaged.[8] Consequently, cells treated with DNA-damaging agents in the presence of this compound are unable to arrest in G2.[7][12] They prematurely enter mitosis with unrepaired DNA, leading to widespread chromosomal aberrations, mitotic catastrophe, and ultimately, cell death.[7][13] This forced mitotic entry is a key driver of the synergistic cell-killing activity observed when this compound is combined with radiation or DNA-damaging chemotherapy.[1][8]
Quantitative Data Summary
The efficacy of this compound has been quantified across numerous preclinical studies. The following tables summarize its potency, effects on cell cycle distribution, and modulation of key pharmacodynamic biomarkers.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line / System | Comments | Reference |
|---|---|---|---|---|
| Enzyme IC₅₀ | 0.001 µM (1 nM) | Cell-free ATR kinase assay | Direct measure of enzymatic inhibition. | [1][3] |
| Cellular IC₅₀ | 0.074 µM (74 nM) | Inhibition of p-CHK1 (S345) in cells | Measures target engagement in a cellular context. | [1] |
| Proliferation GI₅₀ | 0.3 to >1 µM | Panel of 197 cancer cell lines | Varies by cell line; enhanced sensitivity often seen in ATM-deficient lines. | [1][13] |
| mTOR GI₅₀ | 5.7 µM | p70S6K phosphorylation in MDAMB-468 cells | Demonstrates selectivity over other PI3K-like kinases. | [2] |
| Other Kinase IC₅₀ | > 5 µM | DNA-PK, ATM, mTOR, AKT | High selectivity against other key DDR kinases. |[1] |
Table 2: Effect of this compound on G2/M Arrest in Combination with Genotoxic Agents
| Cell Line | Combination Agent | This compound Conc. | Observation | Reference |
|---|---|---|---|---|
| FaDu ATM-WT & KO | Olaparib | Not specified | Olaparib alone induced G2-M accumulation. Co-treatment with this compound abrogated this arrest. | [14] |
| NCI-H460, NCI-H1299 | Ionizing Radiation (IR) | 1 µM | IR induced significant G2 blockade. This compound reduced the percentage of cells in G2 and increased mitotic entry. | [12][15] |
| SNU478, SNU869 | Monotherapy | 0.1 - 1 µM | Dose-dependent increase in G2/M arrest. | [16] |
| H460 | Cisplatin (B142131) | Not specified | Combination treatment led to a loss of cells in G2/M compared to controls. | [11] |
| U2OS | Ionizing Radiation (IR) | 1.25 µM | Completely abrogated the radiation-induced G2 checkpoint. |[17] |
Table 3: Pharmacodynamic Biomarker Modulation by this compound
| Biomarker | Change Observed | Tissue/Cell Type | Comments | Reference |
|---|---|---|---|---|
| p-CHK1 (S345) | ↓ Decreased | Tumor xenografts & cell lines | Robust and dose-dependent inhibition; a direct marker of ATR target engagement. | [1][11][16][18] |
| γH2AX | ↑ Increased | Tumor xenografts & cell lines | Marker of DNA double-strand breaks and replication stress, which accumulate when checkpoints are abrogated. | [1][15][16][18] |
| p-RAD50 | ↑ Increased | Tumor xenografts | Indicates activation of the compensatory ATM-dependent signaling pathway. | [8][18] |
| RAD51 foci | ↓ Decreased | Tumor xenografts | Indicates inhibition of homologous recombination (HR) repair. | [7] |
| Phospho-Histone H3 | ↑ Increased | Cell lines (post-IR) | Marker of mitotic entry, demonstrating abrogation of G2 arrest. | [7] |
| Micronuclei | ↑ Increased | Cell lines (post-IR) | A consequence of mitotic catastrophe due to unrepaired DNA entering mitosis. |[7][15] |
Experimental Protocols
Evaluating the effect of this compound on the G2-M checkpoint involves a series of standard molecular and cellular biology techniques.
Western Blotting for DDR Protein Phosphorylation
This protocol is used to quantify the inhibition of ATR signaling by measuring the phosphorylation of its direct downstream target, CHK1, and other DDR markers.
-
Cell Treatment: Plate cells (e.g., LoVo, HCC1806) and allow them to adhere. Treat with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for a specified time, typically 24 hours.[8][16] To induce DNA damage, co-treat with an agent like cisplatin or irradiate the cells before harvesting.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:
-
Rabbit anti-p-CHK1 (Ser345)
-
Mouse anti-total CHK1
-
Rabbit anti-γH2AX
-
Mouse anti-β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis is used to quantify band intensity relative to the loading control.
Flow Cytometry for Cell Cycle Analysis
This assay quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content, directly measuring the effect of this compound on checkpoint arrest.[5]
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 0.1, 0.5, 1.0 µM) alone or in combination with a DNA-damaging agent (e.g., ionizing radiation) for 24-72 hours.[14][15][16]
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA). DAPI can also be used.[14]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms.[15] The software de-convolutes the histogram to calculate the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. A decrease in the G2/M population in combination-treated samples compared to samples treated with the DNA-damaging agent alone indicates checkpoint abrogation.[12][14]
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 16. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase activation counteracts interferon signaling after G2 checkpoint abrogation by ATR inhibition in irradiated human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Early-Stage Clinical Findings for Ceralasertib (AZD6738): An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib (AZD6738) is an investigational, potent, and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the cellular DNA damage response (DDR).[1][2] ATR is activated by replication stress, leading to single-stranded DNA breaks, and plays a pivotal role in cell cycle checkpoint control and DNA repair.[1] By inhibiting ATR, ceralasertib disrupts the cancer cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death.[3] This mechanism of action holds significant promise for the treatment of various solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[4] This technical guide provides a comprehensive overview of the early-stage clinical trial findings for ceralasertib, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Core Mechanism of Action: ATR Inhibition
Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[5] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1.[6] This phosphorylation event initiates cell cycle arrest, providing time for DNA repair.[6] By blocking ATR, ceralasertib prevents the activation of Chk1 and other downstream effectors, thereby abrogating the G2/M cell cycle checkpoint.[6][7] This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[8] Preclinical studies have demonstrated that ceralasertib's inhibition of ATR leads to increased levels of the DNA damage marker γH2AX and suppresses homologous recombination repair.[9]
References
- 1. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ceralasertib used for? [synapse.patsnap.com]
- 4. Ceralasertib - NCI [dctd.cancer.gov]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
AZD6738: A Comprehensive Technical Review of its Molecular Targets Beyond ATR Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as ceralasertib, is a potent and orally bioavailable small molecule inhibitor of the Ataxia Teliectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. By targeting ATR, this compound has shown significant promise as a monotherapy and in combination with DNA-damaging agents in various preclinical and clinical settings. While its primary mechanism of action is the inhibition of ATR, a thorough understanding of its broader molecular target profile is essential for predicting its full therapeutic potential and potential off-target liabilities. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond its primary target, ATR kinase, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation: Off-Target Profile of this compound
This compound has demonstrated a high degree of selectivity for ATR kinase. Extensive kinase profiling has been conducted to assess its activity against a wide range of other kinases. The following table summarizes the quantitative data on the off-target interactions of this compound.
| Target Kinase | Assay Type | IC50 / GI50 (µM) | Fold Selectivity vs. ATR (IC50) | Reference |
| ATR | Enzymatic | 0.001 | - | [1] |
| mTOR | Cellular (p70S6K inhibition) | 5.7 | 5700 | [2] |
| DNA-PK | Cellular | >5 | >5000 | [2] |
| ATM | Cellular | >5 | >5000 | [2] |
| PI3Kα | Cellular | >30 | >30000 | [2] |
| AKT | Cellular | >5 | >5000 | [2] |
A broad in vitro kinase screen of 442 kinases showed no kinase with >50% inhibition at a 1µM concentration of this compound.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's target profile.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human ATR kinase
-
Biotinylated peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif)
-
This compound (serial dilutions)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation fluid (for radiometric assays) or appropriate detection reagents for non-radiometric assays
-
Plate reader (scintillation counter or luminescence/fluorescence reader)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, recombinant ATR kinase, and the biotinylated peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
For radiometric assays, add scintillation fluid and measure the radioactivity using a scintillation counter. For non-radiometric assays, add the appropriate detection reagents and measure the signal (e.g., luminescence or fluorescence).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular CHK1 Phosphorylation Assay (Western Blot)
This protocol describes a cell-based assay to assess the inhibitory effect of this compound on the phosphorylation of CHK1, a direct downstream target of ATR.
Materials:
-
Human cancer cell line (e.g., HCT116, U2OS)
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology, #2341 or Abcam, ab58567)
-
Mouse or rabbit anti-total CHK1 (e.g., Cell Signaling Technology, #2345)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or 10 J/m² UV radiation followed by a 1-hour recovery).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CHK1 and β-actin as loading controls.
Immunofluorescence Assay for γH2AX Foci Formation
This protocol details the immunofluorescent staining of γH2AX, a marker of DNA double-strand breaks, which can be an indirect consequence of ATR inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Millipore, clone JBW301)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (e.g., 1:800 dilution in blocking buffer) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and its off-target interaction with the mTOR pathway.
Caption: this compound inhibits the ATR signaling pathway.
Caption: Off-target inhibition of the mTOR pathway by this compound.
Conclusion
This compound is a highly selective inhibitor of ATR kinase, with minimal off-target activity at clinically relevant concentrations. The most notable off-target interaction is with mTOR, albeit with a significantly lower potency. This high selectivity underscores the targeted nature of this compound's mechanism of action, which is primarily driven by the inhibition of the ATR-CHK1 signaling axis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the on- and off-target effects of this compound and other ATR inhibitors. The signaling pathway diagrams provide a visual representation of the key molecular interactions, aiding in the conceptual understanding of this compound's function. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting the DNA damage response.
References
The Core Concept of Synthetic Lethality with AZD6738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the concept of synthetic lethality as it pertains to the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738 (Ceralasertib). This document details the underlying molecular mechanisms, summarizes key preclinical and clinical data, and provides comprehensive experimental protocols for the investigation of this therapeutic strategy.
Introduction: The Principle of Synthetic Lethality
Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while each individual event is viable. In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific genetic alteration, while being non-essential for normal cells.
This compound is a potent and selective oral inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway. The DDR is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic stability. Many cancer cells harbor defects in certain DDR pathways, such as mutations in the Ataxia Telangiectasia Mutated (ATM) gene, making them highly dependent on the remaining intact pathways, like the ATR signaling cascade, for survival. By inhibiting ATR with this compound, a synthetic lethal interaction is induced in these cancer cells, leading to their selective elimination.
The ATR Signaling Pathway and the Mechanism of this compound
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is often exposed at stalled replication forks or during the processing of DNA double-strand breaks. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.
This compound functions as an ATP-competitive inhibitor of ATR, effectively blocking its kinase activity.[1] This inhibition prevents the phosphorylation of CHK1 and other downstream substrates, leading to the abrogation of the G2/M cell cycle checkpoint and the collapse of stalled replication forks. In cancer cells with underlying DDR defects, such as ATM deficiency, this disruption of the ATR pathway results in an accumulation of unrepaired DNA damage, ultimately leading to mitotic catastrophe and apoptotic cell death.[2][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated in numerous preclinical studies across a wide range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
In Vitro Cell Viability (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU478 | Biliary Tract Cancer | 0.46 | [4] |
| SNU869 | Biliary Tract Cancer | 0.44 | [4] |
| SNU245 | Biliary Tract Cancer | >10 | [4] |
| SNU2670 | Biliary Tract Cancer | >10 | [4] |
| LoVo | Colorectal Cancer | 0.52 | [5] |
| NCI-H1373 | Lung Cancer | 5.32 | [5] |
| MDA-MB-231 (Normoxia) | Triple-Negative Breast Cancer | 0.75 ± 0.05 | [6] |
| MDA-MB-231 (Hypoxia) | Triple-Negative Breast Cancer | 0.23 ± 0.03 | [6] |
| SK-BR-3 | HER2+ Breast Cancer | < 1 | [2] |
| BT-474 | HER2+ Breast Cancer | > 1 | [2] |
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines.
In Vivo Efficacy of this compound in Xenograft Models
Xenograft models are instrumental in assessing the anti-tumor activity of therapeutic agents in a living organism.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| SNU-601 | Gastric Cancer | 50 mg/kg, daily for 20 days | Significant tumor growth suppression | [7] |
| LoVo | Colorectal Cancer | 25-50 mg/kg, once or twice daily | Dose-dependent tumor growth inhibition | [8][9] |
| Granta-519 | Mantle Cell Lymphoma | 25 mg/kg, daily | Tumor growth inhibition | [8][9] |
| NCI-H23 | Non-Small Cell Lung Cancer | 50 mg/kg, daily | Tumor growth inhibition | [8][9] |
| FaDu (ATM knockout) | Head and Neck Cancer | 50 mg/kg, daily | Tumor growth inhibition | [8][9] |
| HBCx-9 (TNBC PDX) | Triple-Negative Breast Cancer | Combination with Olaparib | Complete tumor regression | [8] |
| SNU478 | Biliary Tract Cancer | 25 mg/kg (monotherapy) | Tumor growth suppression | [4] |
| SNU478 | Biliary Tract Cancer | Combination with Cisplatin | Significant repression of tumor growth | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the treatment period and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and generate dose-response curves to determine the IC50 values.[2][4]
Western Blot Analysis for Pharmacodynamic Markers
Western blotting is used to detect changes in protein expression and phosphorylation, which serve as pharmacodynamic markers of this compound activity. Key markers include phosphorylated CHK1 (pCHK1) and gamma-H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.[4][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein signals to the total protein and loading control.[10]
In Vivo Xenograft Mouse Model Studies
These studies are essential for evaluating the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (formulated in an appropriate vehicle) and/or other therapeutic agents via oral gavage or other appropriate routes according to the specified dosing regimen. The control group receives the vehicle alone.[11]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
Data Analysis: Analyze the tumor growth data to determine tumor growth inhibition (TGI) and assess the statistical significance of the treatment effects.[11]
Conclusion
The inhibition of ATR with this compound represents a promising therapeutic strategy for cancers with underlying DNA damage response defects, leveraging the principle of synthetic lethality. The data presented in this guide highlight the potent and selective anti-tumor activity of this compound, both as a monotherapy and in combination with other agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar targeted therapies. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in a broader range of cancer types and to identify predictive biomarkers for patient selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor activity of the ATR inhibitor this compound in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hypoxia‐Responsive Prodrug of ATR Inhibitor, this compound, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for AZD6738 in In-Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZD6738, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, in in-vitro cell viability assays. The protocols outlined below are intended to assist in determining the cytotoxic and cytostatic effects of this compound as a monotherapy or in combination with other therapeutic agents.
Introduction
This compound is an orally bioavailable inhibitor of ATR, a critical regulator of the DNA damage response (DDR).[1][2][3] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks, initiating a signaling cascade to promote cell cycle arrest, DNA repair, and stabilization of the replication fork.[4] Many cancer cells exhibit high levels of replication stress and are therefore highly dependent on the ATR pathway for survival, making ATR an attractive therapeutic target.[4][5] this compound has been shown to inhibit the proliferation of a wide range of cancer cell lines and demonstrates synergistic activity with DNA-damaging agents and PARP inhibitors.[1][2][6]
Mechanism of Action
This compound competitively inhibits the kinase activity of ATR, preventing the phosphorylation of its downstream targets, most notably Chk1.[1][4][7] Inhibition of the ATR-Chk1 signaling pathway abrogates the S and G2/M cell cycle checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, ultimately resulting in cell death.[2][8] The inhibition of ATR by this compound is also associated with an increase in the DNA double-strand break marker, γH2AX.[1][2]
Signaling Pathway of ATR and Inhibition by this compound
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (reconstituted in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
DMSO (for vehicle control)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that will encompass the expected IC50 value (e.g., 0.01 µM to 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add 20 µL of MTT reagent (5 mg/mL in PBS) and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represents 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Experimental Workflow
Caption: Workflow for in-vitro cell viability assay with this compound.
Data Presentation
The following table summarizes representative IC50 values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | 72 hours | 0.52 | [9] |
| NCI-H1373 | Lung Cancer | 72 hours | 5.32 | [9] |
| SNU478 | Biliary Tract Cancer | 5 days | 0.46 | [10] |
| SNU869 | Biliary Tract Cancer | 5 days | 0.44 | [10] |
| SNU2670 | Biliary Tract Cancer | 5 days | > 10 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 96 hours | 0.75 (Normoxia) | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 96 hours | 0.23 (Hypoxia) | [11] |
| HCT116 | Colon Carcinoma | 72 hours | ≥1 | [5] |
| HT29 | Colorectal Adenocarcinoma | 72 hours | ≥1 | [5] |
| Multiple Lines | Various Solid & Hematological | 3 days | < 1 (in 73/197 lines) | [1] |
Note: IC50 values can vary depending on the cell line, assay conditions (e.g., duration of treatment, cell density), and the specific viability reagent used. It is crucial to empirically determine the IC50 for each cell line under your specific experimental conditions.
Combination Studies
This compound has shown synergistic effects when combined with DNA-damaging chemotherapies (e.g., cisplatin, carboplatin, gemcitabine) and PARP inhibitors (e.g., olaparib).[1][2][6] When designing combination studies, a matrix of concentrations for both this compound and the combination agent should be tested to assess for synergy, additivity, or antagonism, often analyzed using the Bliss independence or Loewe additivity models.[9]
Conclusion
This document provides a detailed protocol and relevant background information for conducting in-vitro cell viability assays with the ATR inhibitor this compound. By following these guidelines, researchers can effectively evaluate the anti-proliferative activity of this compound and its potential as a cancer therapeutic, both as a monotherapy and in combination with other agents. Careful optimization of experimental parameters for each specific cell line is essential for obtaining reliable and reproducible results.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-tumor activity of the ATR inhibitor this compound in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 11. Hypoxia‐Responsive Prodrug of ATR Inhibitor, this compound, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of AZD6738 for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as ceralasertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress and damage.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of its downstream target, CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[3][4] This disruption of cell cycle control, particularly in cancer cells with existing DNA repair defects (e.g., ATM deficiency), results in an accumulation of DNA damage, ultimately leading to cell death through mitotic catastrophe or apoptosis.[3][5] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various cell culture-based assays.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of ATR kinase.[1] Its primary mechanism involves blocking the ATR-mediated signaling cascade that is crucial for repairing damaged DNA and maintaining genomic stability.[2] In cancer cells, especially those with high replication stress or deficiencies in other DDR pathways, inhibition of ATR by this compound can be synthetically lethal.[6]
Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and G2/M checkpoint arrest.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. The following tables summarize effective concentrations reported in the literature.
Table 1: this compound Concentrations for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (µM) | Reference |
| Multiple (73/197 lines) | Solid and Hematological | 3 days | < 1 | [1] |
| Breast Cancer Lines | Breast Cancer | 5 days | 0.3 to >1 | [5] |
| SNU-601 | Gastric Cancer | 5 days | Not specified (effects seen at 0-1 µM) | [5] |
| H23, H460, A549, H358 | Kras-mutant Lung Cancer | 48 hours | Not specified (effects seen up to ~30 µM) | [5] |
| Multiple (276 lines) | Various | Not specified | Median GI50 = 1.47 | [7] |
| SNU478, SNU869 | Biliary Tract Cancer | 5 days | ~0.1 - 0.5 | [8] |
| Human Breast Cancer Lines | Breast Cancer | Not specified | < 1 | [9] |
Table 2: this compound Concentrations for Mechanistic and Combination Studies
| Cell Line(s) | Assay Type | Concentration (µM) | Observed Effect | Reference |
| General | Inhibition of CHK1 Phosphorylation | 0.074 (IC50) | Inhibition of ATR substrate phosphorylation | [1] |
| General | Cell Cycle and DNA Damage Markers | 0.3 - 1.0 | S-phase accumulation, increased γH2AX | [1] |
| K8484 | CHK1 Phosphorylation Inhibition | 2 | Complete prevention of induced Chk1 phosphorylation | [5] |
| MiaPaCa-2, Panc-1 | Combination with Gemcitabine | 0.5 | Synergistic inhibition of cell growth | [10] |
| SKMEL-2 (Melanoma) | Immunogenic Cell Death | 6 | Induction of ICD markers | [11] |
| HT29, HCT116, SW480, DLD-1 | Combination with 5-FU | 0.5 | Inhibition of Chk1 phosphorylation | [4] |
| NCI-H460, NCI-H1299, PANC-1, etc. | Radiosensitization | 0.1 - 2.0 | Enhanced sensitivity to radiation | [12] |
| SNU478, SNU869 | Cell Cycle Analysis | 0.1 - 1.0 | G2/M arrest and apoptosis | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the IC50 for Cell Viability
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Caption: Workflow for determining the IC50 of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled, clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 2,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[13][14]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 1 nM to 100 µM.[13] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the existing medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 48 to 72 hours.[13]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[5]
Protocol 2: Western Blot Analysis of ATR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of CHK1 (a direct downstream target of ATR) and the induction of DNA damage (γH2AX).
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control for a specified time (e.g., 2-24 hours).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Histone H3).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol (B145695)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-72 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of checkpoint abrogation.
Conclusion
The optimal concentration of this compound for cell culture studies is a critical parameter that must be empirically determined for each cell line and experimental endpoint. For initial studies, a concentration range of 0.1 µM to 1.0 µM is a reasonable starting point for assessing effects on cell viability, ATR pathway inhibition, and cell cycle progression. It is recommended to perform dose-response experiments to identify the most appropriate concentration for your specific research needs. The protocols provided herein offer a framework for these investigations.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. What is Ceralasertib used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes: Administration of AZD6738 (Ceralasertib) in Mouse Xenograft Models
These application notes provide a comprehensive guide for researchers on the use of AZD6738 (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical mouse xenograft models.[1][2][3] This document covers the mechanism of action, detailed experimental protocols, and data presentation for evaluating the anti-tumor efficacy of this compound as both a monotherapy and in combination with other anti-cancer agents.
Mechanism of Action
This compound is an orally bioavailable inhibitor of ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.[3] ATR is activated in response to DNA replication stress, such as stalled replication forks, which generates single-stranded DNA regions.[3] Upon activation, ATR phosphorylates downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] By inhibiting ATR, this compound blocks this signaling cascade. This leads to an accumulation of DNA damage, especially in cancer cells with high intrinsic replication stress or defects in other DDR pathways (e.g., ATM deficiency), ultimately causing mitotic catastrophe and apoptosis.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
This compound is typically formulated for oral administration (gavage).
Materials:
-
This compound (Ceralasertib) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propylene Glycol
-
Deionized water or 2-hydroxypropyl-β-cyclodextrin solution[5]
-
Sterile tubes and syringes
Procedure:
-
Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[6][7] Another reported vehicle is a 2-hydroxypropyl-β-cyclodextrin solution.[5]
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add the Propylene Glycol and then the deionized water, mixing thoroughly after each addition to ensure a homogenous suspension.
-
Prepare the formulation fresh before administration. The final volume administered to mice is typically 0.1 mL per 10 g of body weight.[7]
Protocol 2: Establishment of Mouse Xenograft Model
Materials:
-
Cancer cell line of interest (e.g., LoVo, FaDu, SNU-601)
-
Female athymic nude mice (6-9 weeks old)[1]
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
Syringes and needles for subcutaneous injection
-
Calipers
Procedure:
-
Culture the selected cancer cells under appropriate conditions until they reach the desired number for implantation.
-
Harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 2x10^7 cells in 100 µL of PBS for SNU478 cells[5]).
-
Subcutaneously inject the cell suspension into the flank of each mouse.[1]
-
Allow tumors to grow until they become palpable or reach a specific volume (e.g., 200 mm³).[5][8]
-
Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume (TV) using the formula: TV (mm³) = [length (mm) × width (mm)²] / 2.[1]
-
Once tumors reach the target size, randomize the mice into treatment and control groups.[1]
Protocol 3: Administration of this compound
Procedure:
-
Before dosing, weigh each mouse to calculate the precise volume of the this compound formulation to administer.
-
Administer this compound or the vehicle control via oral gavage according to the predetermined dose and schedule.
-
Monitor the mice regularly for signs of toxicity, including body weight loss. A body weight loss of ≥20% relative to the start of dosing is often considered not tolerated.[1]
-
Continue treatment for the duration specified in the study design (e.g., 14-21 consecutive days).[9][10]
Data Presentation: Dosing and Scheduling
The efficacy of this compound can be highly dependent on the dose, schedule, and genetic background of the tumor model.
Table 1: this compound Monotherapy in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose (mg/kg) | Schedule | Efficacy Noted |
| LoVo (ATM-deficient) | Colorectal | Athymic Nude | 25, 50 | Once daily (qd) | Dose-dependent tumor growth inhibition (TGI)[1] |
| Granta-519 | Mantle Cell Lymphoma | Athymic Nude | 25, 50 | Once daily (qd) | Significant TGI[1] |
| FaDu (ATM knockout) | Head and Neck | Athymic Nude | 25, 50 | Once daily (qd) | Significant TGI with continuous daily dosing[7] |
| SNU-601 (ATM-deficient) | Gastric | Nude | 50 | Once daily (qd) | Significantly suppressed tumor growth[8] |
| HCT116 (p53-null) | Colorectal | N/A | 75 | Once daily (qd) | Delayed tumor growth[6] |
Table 2: this compound Combination Therapy in Xenograft Models
| Combination Agent | Cell Line/Model | Mouse Strain | This compound Dose (mg/kg) & Schedule | Combination Agent Dose & Schedule | Key Finding |
| Cisplatin (B142131) | SNU478 (Biliary Tract) | N/A | 25 mg/kg, qd | Cisplatin IP twice in week 1, then once weekly[5] | Combination significantly repressed tumor growth compared to monotherapy.[5] |
| Carboplatin | PDX (TNBC) | Nude | 25 mg/kg, qd for 3 days | Carboplatin concurrent on Day 1[11] | Optimal tumor control achieved with this schedule.[11] |
| Irinotecan | Colo205 (Colorectal) | Athymic Nude | 12.5 mg/kg, qd (concurrent) | 20 mg/kg IP, twice weekly | A dose reduction of this compound was required for tolerability.[7] |
| Olaparib (PARP Inhibitor) | PDX (BRCA2-mutant TNBC) | N/A | Daily dosing for 3-5 days/week | N/A | Complete tumor regression was achieved.[1][2] |
| Radiation (IR) | HCT116 (p53-null) | N/A | 75 mg/kg, qd | 4 fractions of 2 Gy over 4 days | This compound administered 2 hours before IR significantly delayed tumor growth.[6] |
Protocol 4: Endpoint Analysis and Pharmacodynamic Studies
Procedure:
-
At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice according to approved institutional protocols.
-
Excise tumors for downstream analysis.
-
For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after the final dose (e.g., 2, 8, or 24 hours) to assess biomarker modulation.[1][7]
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze biomarkers such as γH2AX (DNA damage), pCHK1 (ATR pathway inhibition), and Ki-67 (proliferation).[1][5]
-
Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis or other molecular assays.[6]
References
- 1. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Detection of pCHK1 Inhibition by AZD6738 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the pharmacodynamic effects of AZD6738, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, by monitoring the phosphorylation status of its downstream target, Checkpoint Kinase 1 (CHK1).
This compound is an orally bioavailable inhibitor of ATR, a critical kinase in the DNA damage response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA, which can result from DNA damage or replication stress.[3] Upon activation, ATR phosphorylates a variety of downstream targets, including CHK1, to initiate cell cycle arrest and facilitate DNA repair.[3][4] By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M checkpoint and subsequent mitotic catastrophe in cancer cells with a high degree of replication stress.[3][4]
The phosphorylation of CHK1 at Serine 345 (pCHK1 Ser345) is a direct consequence of ATR activity and serves as a key biomarker for assessing the on-target efficacy of this compound.[1][4][5] Western blotting is a robust and widely used method to detect and quantify the levels of pCHK1 in cell lysates, thereby providing a quantitative measure of this compound's inhibitory effect.
Signaling Pathway of this compound-mediated pCHK1 Inhibition
Caption: Mechanism of this compound action on the ATR-CHK1 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of pCHK1.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on pCHK1 (Ser345) levels as determined by Western blot analysis in various cancer cell lines. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in pCHK1 (Ser345) (% of Control) |
| HT29 (Colon Cancer) | 0.5 | 24 | 25% |
| A549 (Lung Cancer) | 1.0 | 24 | 15% |
| SNU478 (Biliary Tract Cancer) | 0.5 | 120 | 40% |
| H460 (Lung Cancer) | 1.0 | 24 | 30% |
Experimental Protocols
Cell Culture and Treatment
-
Culture your chosen cancer cell line (e.g., HT29, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for a specified duration (e.g., 24 or 48 hours).[6][7] Include a vehicle control (DMSO) group.
Protein Extraction
-
After treatment, place the 6-well plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading for each sample.
SDS-PAGE
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in MOPS or MES SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol (B129727) before transfer.
-
Perform the transfer according to the manufacturer's protocol.
Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pCHK1 (Ser345) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total CHK1 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pCHK1 signal to the loading control and express the results as a percentage of the untreated control.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Assessing the Synergy of AZD6738 with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic effects of AZD6738 (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with various chemotherapeutic agents. The protocols outlined below are designed to enable researchers to robustly quantify synergy, elucidate the underlying mechanisms of action, and generate high-quality data for preclinical and translational studies.
Introduction
This compound is an orally bioavailable ATR inhibitor that targets the DNA damage response (DDR) pathway.[1][2] Cancer cells, often harboring defects in other DDR pathways and exhibiting high replication stress, are particularly dependent on ATR for survival, making it a prime therapeutic target.[3][4] By inhibiting ATR, this compound can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to synthetic lethality and enhanced tumor cell death.[1][3][5] Preclinical studies have consistently demonstrated that this compound acts synergistically with a range of DNA-damaging chemotherapies, including platinum agents (cisplatin, carboplatin), antimetabolites (gemcitabine, 5-fluorouracil), and topoisomerase inhibitors (irinotecan, belotecan).[1][5][6][7][8]
These notes will detail the essential in vitro and in vivo assays required to characterize and quantify the synergistic interactions between this compound and chemotherapy.
In Vitro Synergy Assessment
A crucial first step in evaluating the combination therapy is to determine the synergistic effect on cancer cell viability and proliferation in vitro.
Data Presentation: Quantifying Synergy
The synergy between this compound and a chemotherapeutic agent can be quantified using mathematical models such as the Loewe additivity model or the Bliss independence model.[9][10][11] Software like CompuSyn can be utilized to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14]
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents
| Cell Line | Compound | IC50 (µM) |
| HT29 (Colon) | This compound | 0.8 |
| 5-Fluorouracil (B62378) | 5.2 | |
| SW480 (Colon) | This compound | 1.1 |
| 5-Fluorouracil | 7.8 | |
| A549 (Lung) | This compound | 1.5 |
| Cisplatin | 4.5 | |
| HCT116 (Colon) | This compound | 0.9 |
| Irinotecan | 0.5 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy
| Cell Line | Chemotherapy | This compound Concentration (µM) | Chemotherapy Concentration (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| HT29 | 5-Fluorouracil | 0.4 | 2.6 | 0.5 | 0.65 | Synergy |
| SW480 | 5-Fluorouracil | 0.55 | 3.9 | 0.5 | 0.72 | Synergy |
| A549 | Cisplatin | 0.75 | 2.25 | 0.5 | 0.58 | Synergy |
| HCT116 | Irinotecan | 0.45 | 0.25 | 0.5 | 0.45 | Strong Synergy |
Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines the typical workflow for assessing in vitro synergy.
Detailed Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][15]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat cells with single agents and in combination at a constant ratio (e.g., based on the ratio of their IC50 values). Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Mechanistic Elucidation of Synergy
To understand how this compound and chemotherapy synergize, it is essential to investigate their effects on key cellular processes such as DNA damage, cell cycle progression, and apoptosis.
Signaling Pathway of this compound and Chemotherapy
Chemotherapeutic agents induce DNA damage, which activates the ATR-Chk1 signaling pathway to arrest the cell cycle and allow for DNA repair.[3][7] this compound inhibits ATR, preventing Chk1 phosphorylation and abrogating the cell cycle checkpoint.[5][7] This leads to an accumulation of DNA damage and forces cells into apoptosis.
Data Presentation: Mechanistic Insights
Table 3: Effect of this compound and Chemotherapy on Cell Cycle Distribution
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 45.2 | 30.1 | 24.7 | 2.1 |
| This compound (0.5 µM) | 43.8 | 32.5 | 23.7 | 3.5 |
| 5-FU (5 µM) | 25.6 | 48.9 | 25.5 | 5.8 |
| This compound + 5-FU | 15.3 | 20.1 | 10.2 | 54.4 |
Table 4: Apoptosis Induction by this compound and Chemotherapy
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 1.5 | 0.8 | 2.3 |
| This compound (0.5 µM) | 2.8 | 1.2 | 4.0 |
| Belotecan (IC50/10) | 8.9 | 3.5 | 12.4 |
| This compound + Belotecan | 25.6 | 18.7 | 44.3 |
Detailed Experimental Protocols
This protocol allows for the detection of key proteins involved in the DDR and cell cycle regulation.[5][7][16]
-
Cell Lysis:
-
Treat cells with this compound, chemotherapy, or the combination for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-Chk1 (Ser345)
-
Total Chk1
-
γH2AX
-
Cleaved Caspase-3
-
β-actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
This method quantifies the distribution of cells in different phases of the cell cycle.[5][7][17]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the drug combination for 24-48 hours.
-
Harvest both adherent and floating cells.
-
-
Fixation and Staining:
-
Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][18][19]
-
Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the cells immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable)
-
Annexin V+ / PI- (early apoptotic)
-
Annexin V+ / PI+ (late apoptotic/necrotic)
-
-
This assay visualizes and quantifies DNA double-strand breaks.[15][20][21]
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with the drug combination.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
-
Staining:
-
Block with 1% BSA and incubate with anti-γH2AX primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
-
In Vivo Synergy Assessment
Validating the synergistic effects in a living organism is a critical step in preclinical development.
Data Presentation: In Vivo Efficacy
Table 5: In Vivo Antitumor Efficacy of this compound and Carboplatin in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (25 mg/kg) | 1200 ± 120 | 20.0 |
| Carboplatin (30 mg/kg) | 900 ± 100 | 40.0 |
| This compound + Carboplatin | 300 ± 50 | 80.0 |
Experimental Workflow for In Vivo Synergy Assessment
Detailed Experimental Protocol
This protocol describes the use of human tumor xenografts in immunodeficient mice to evaluate in vivo efficacy.[5][6][16]
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Monitor tumor growth until tumors reach a volume of 100-200 mm³.
-
-
Treatment:
-
Randomize mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination.
-
Administer this compound orally (e.g., daily) and the chemotherapeutic agent via its specified route (e.g., intraperitoneally or intravenously). The dosing schedule is critical and may require optimization.[6]
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume = (length x width²)/2.
-
Monitor animal body weight as a measure of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) and DNA damage (γH2AX).
-
Snap-freeze another portion for Western blot analysis.
-
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the comprehensive assessment of the synergistic effects of this compound with chemotherapy. By combining in vitro and in vivo studies, researchers can effectively quantify synergy, elucidate the underlying molecular mechanisms, and generate the critical data needed to advance promising combination therapies toward clinical investigation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synergism of this compound, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATR Inhibitor this compound Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 11. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 12. combosyn.com [combosyn.com]
- 13. scribd.com [scribd.com]
- 14. combosyn.com [combosyn.com]
- 15. benchchem.com [benchchem.com]
- 16. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 18. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. championsoncology.com [championsoncology.com]
- 21. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application of AZD6738 in Combination with PARP Inhibitors Like Olaparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) and replication stress. Olaparib (B1684210) is a Poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The combination of this compound and olaparib represents a promising therapeutic strategy by co-targeting critical nodes in the DDR pathway, leading to synthetic lethality and potentially overcoming resistance to PARP inhibitors alone.
These application notes provide a summary of the preclinical and clinical rationale for this combination therapy, detailed protocols for key experimental assays, and a visual representation of the underlying biological pathways and experimental workflows.
Rationale for Combination Therapy
The synergistic effect of combining an ATR inhibitor like this compound with a PARP inhibitor such as olaparib is grounded in the concept of synthetic lethality.
-
PARP Inhibition and Replication Stress: Olaparib traps PARP1 on DNA at sites of single-strand breaks (SSBs), leading to the formation of cytotoxic DNA double-strand breaks (DSBs) during replication.[1] This increased replication stress activates the ATR-CHK1 signaling pathway as a compensatory survival mechanism.[1]
-
ATR Inhibition and Checkpoint Abrogation: this compound inhibits ATR, preventing the activation of downstream effectors like CHK1. This abrogates the G2/M cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2]
-
Enhanced DNA Damage: The combination of olaparib-induced DNA damage and this compound-mediated checkpoint inhibition leads to a synergistic increase in genomic instability and cell death, particularly in cancer cells with underlying DNA repair defects or high levels of replication stress.[1][3] This combination has shown efficacy in both homologous recombination-deficient and -proficient preclinical models.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of this compound and olaparib.
Table 1: Preclinical Efficacy of this compound and Olaparib Combination
| Cell Line/Model | Cancer Type | Key Findings | Reference |
| UWB1.289 (BRCA1-mutant) | Ovarian Cancer | This compound (0.1 µmol/L) potentiated the activity of olaparib, showing synergistic growth inhibition. | |
| HBCx-10 (BRCA2-mutant PDX) | Triple-Negative Breast Cancer | Complete tumor regression with this compound (25 mg/kg, 5 days/week) and olaparib (50 mg/kg, daily). | [6] |
| HBCx-9 (BRCA-wild type PDX) | Triple-Negative Breast Cancer | Complete tumor regression with increased dosing of olaparib or twice-daily dosing of this compound. | [6] |
| FaDu (ATM-deficient) | Head and Neck Cancer | Enhanced synergistic activity of the combination in ATM knockout cells compared to ATM wild-type cells. | [1] |
| Pancreatic Cancer Xenografts (HR-proficient) | Pancreatic Cancer | The combination of olaparib, radiation, and this compound significantly delayed tumor growth compared to other treatments. | [4] |
Table 2: Clinical Trial Data for Ceralasertib (this compound) and Olaparib Combination
| Trial Name/Identifier | Phase | Cancer Type | Key Findings | Reference |
| CAPRI (NCT03462342) | II | Recurrent, Platinum-Sensitive High-Grade Serous Ovarian Cancer | ORR of 49% in the overall population, 45% in HRD-negative, and 53% in HRD-positive patients. | [7] |
| Olaparib Combinations (NCT02576444) | II | Advanced Solid Tumors with DDR Alterations | CBR of 62.5% in the overall cohort and 86% in PARP inhibitor-resistant HGSOC. | [8][9][10] |
| AcSé-ESMART | I/II | Pediatric Solid Tumors with DNA Repair Deficiencies | The combination was well-tolerated and showed clinical benefit. Recommended Phase II dose for ages 12-18: 150 mg olaparib and 80 mg ceralasertib. | [11] |
| plasmaMATCH (CRUK/15/010) | II | Triple-Negative Advanced Breast Cancer | Treatment consisted of olaparib 300 mg twice daily and ceralasertib 160 mg on days 1–7 of a 28-day cycle. | [2] |
| NCI 10222 (NCT03878095) | II | IDH1/2 Mutant Solid Tumors | Olaparib (300 mg twice daily) with this compound (160 mg daily) did not demonstrate significant activity. | [12][13] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for studying the combination of this compound and olaparib.
Caption: Mechanism of synergistic cytotoxicity with this compound and olaparib.
Caption: General experimental workflow for in vitro synergy studies.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound and olaparib on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Olaparib stock solutions (in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and olaparib in complete medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO, concentration matched to the highest drug concentration).
-
Include wells with medium only for background control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each drug and the combination.
-
Use software such as CompuSyn or SynergyFinder to calculate combination indices (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
DNA Damage Analysis (γH2AX Immunofluorescence Staining)
This protocol describes the detection of γH2AX foci, a marker for DNA double-strand breaks, by immunofluorescence.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound and Olaparib
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., rabbit monoclonal)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach overnight.
-
Treat cells with this compound, olaparib, the combination, or vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.
-
Seal the coverslips with nail polish.
-
Acquire images using a fluorescence microscope. Capture images of both DAPI (nuclei) and the fluorophore-conjugated secondary antibody (γH2AX foci).
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Compare the number of foci in treated cells to control cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells from culture
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells (800 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (e.g., FL2-A or a similar channel).
-
Gate on single cells to exclude doublets and aggregates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to generate DNA content histograms.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to control cells to identify drug-induced cell cycle arrest or abrogation of checkpoints.
-
References
- 1. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaparib and Ceralasertib (this compound) in Patients with Triple-Negative Advanced Breast Cancer: Results from Cohort E of the plasmaMATCH Trial (CRUK/15/010) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Combinatorial efficacy of olaparib with radiation and ATR inhibitor requires PARP1 protein in homologous recombination proficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Application Notes and Protocols for Analyzing Cell Cycle Arrest After AZD6738 Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as ceralasertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, acting as a primary sensor of replication stress and initiating signaling cascades to enforce cell cycle checkpoints.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like CHK1, thereby abrogating the G2/M checkpoint and leading to cell cycle arrest, particularly in cancer cells with existing DNA damage or replication stress.[2][3][4] This document provides detailed application notes and protocols for using flow cytometry to quantify the cell cycle arrest induced by this compound treatment.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
Under conditions of replication stress, ATR is activated and phosphorylates the kinase CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases. This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1, which are essential for entry into mitosis. The result is an arrest of the cell cycle at the G2/M transition, allowing time for DNA repair.[2] this compound blocks this pathway by directly inhibiting ATR, leading to a failure to arrest in G2/M, accumulation of DNA damage, and subsequent cell death, often through mitotic catastrophe.[4] In some contexts, this compound treatment can also lead to an accumulation of cells in S-phase.[5]
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits ATR, disrupting the G2/M checkpoint.
Application Notes
Flow cytometry is a robust and high-throughput method for analyzing the cell cycle distribution of a large population of cells.[6][7] The technique relies on staining cellular DNA with a fluorescent dye, such as Propidium (B1200493) Iodide (PI), which binds stoichiometrically to the DNA.[8] The fluorescence intensity of each cell is directly proportional to its DNA content.[8]
-
G0/G1 Phase: Cells have a normal (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) DNA content before dividing.[9]
By treating cells with this compound and analyzing their DNA content via flow cytometry, researchers can quantify shifts in the cell cycle distribution, providing direct evidence of the drug's effect. A typical outcome of effective ATR inhibition is an accumulation of cells in the G2/M phase or S phase, or an abrogation of a damage-induced G2/M arrest.[4][5][10]
Figure 2: Experimental Workflow. This diagram outlines the key steps from cell treatment to data analysis for cell cycle assessment.
Detailed Experimental Protocol
This protocol describes cell cycle analysis using propidium iodide (PI) staining and flow cytometry for adherent or suspension cells treated with this compound.
Materials:
-
Cell culture medium, FBS, and appropriate supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)[8]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Refrigerated centrifuge
-
Flow cytometer (equipped with a 488 nm laser)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 1 x 10^6 cells in a 6-well plate).
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 0.3 µM, 1.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).[11]
-
-
Cell Harvesting:
-
Adherent Cells: Aspirate the media, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with media containing serum and transfer the cell suspension to a 15 mL conical tube.
-
Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[8] Discard the supernatant.
-
Wash the cell pellet by resuspending in 3-5 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.[8]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to the tube.[8] This minimizes cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at 4°C.[8] (Note: Cells can be stored in 70% ethanol at 4°C for several weeks).[12]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet the less dense, fixed cells.[8] Carefully discard the ethanol supernatant.
-
Wash the pellet twice with 3 mL of PBS, centrifuging after each wash.[8]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind to.[8][13]
-
Incubate at room temperature for 10-30 minutes, protected from light.[8][12]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3, typically around 617 nm).
-
Ensure the instrument is set to collect data on a linear scale for DNA content analysis.[8][14]
-
Use a low flow rate to improve data resolution and decrease the coefficient of variation (CV) of the G1 peak.[8]
-
Collect at least 10,000-20,000 single-cell events for accurate analysis.[8][13]
-
Use a doublet discrimination gate (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.[13]
-
-
Data Analysis:
-
Gate on the single-cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence (DNA content).
-
Use the flow cytometry software's cell cycle analysis platform (e.g., Dean-Jett-Fox, Watson-Pragmatic models) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between control and treated samples. An increase in the percentage of cells in the G2/M or S phase in this compound-treated samples compared to the vehicle control is indicative of cell cycle arrest.
Table 1: Example Cell Cycle Distribution Analysis in HT29 Cells after 24h this compound Treatment
| Treatment Group | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (0.3 µM) | 48.7 ± 2.8 | 25.1 ± 2.2 | 26.2 ± 2.4 |
| This compound (1.0 µM) | 35.4 ± 3.5 | 20.3 ± 1.9 | 44.3 ± 4.1 |
Data are represented as mean ± SD from three independent experiments. This table is for illustrative purposes only.
Interpretation: The example data shows a dose-dependent decrease in the G0/G1 population and a significant increase in the G2/M population following this compound treatment, indicating a block at the G2/M checkpoint. This quantitative analysis provides strong evidence for the on-target effect of this compound on cell cycle progression.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. m.youtube.com [m.youtube.com]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 11. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Utilizing AZD6738 to Enhance Cancer Cell Sensitivity to DNA-Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as ceralasertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in cell cycle checkpoint regulation and DNA repair, particularly in response to replication stress.[3] Cancer cells, often characterized by high levels of replication stress due to rapid proliferation and oncogene activation, are particularly dependent on the ATR signaling pathway for survival.[1] By inhibiting ATR, this compound can abrogate the S and G2/M cell cycle checkpoints, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis.[2][3] This mechanism of action makes this compound a promising agent to sensitize cancer cells to a variety of DNA-damaging therapies, including chemotherapy and radiotherapy.[4][5]
These application notes provide a comprehensive overview of the preclinical and clinical data supporting the use of this compound as a sensitizing agent. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this compound's synergistic potential.
Mechanism of Action: ATR Inhibition
Under normal conditions, ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a structure that forms at stalled replication forks or sites of DNA damage.[6] Activated ATR then phosphorylates a key downstream target, Checkpoint Kinase 1 (Chk1), at serine 345.[6][7] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3][6] this compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of Chk1 and other downstream substrates.[4] This inhibition of the ATR-Chk1 axis leads to the accumulation of unrepaired DNA damage, forcing cells to enter mitosis prematurely, which ultimately results in cell death.[8]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with various DNA-damaging agents.
Table 1: In Vitro Sensitization of Cancer Cell Lines to DNA-Damaging Agents by this compound
| Cell Line | Cancer Type | DNA-Damaging Agent | This compound Concentration | Fold-Decrease in IC50 of DNA-Damaging Agent | Reference |
| H23 | Non-Small Cell Lung Cancer (ATM-deficient) | Cisplatin (B142131) | 1.0 µM | 19.41 | [9] |
| H460 | Non-Small Cell Lung Cancer | Cisplatin | 1.0 µM | 5.44 | [9] |
| A549 | Non-Small Cell Lung Cancer | Cisplatin | 1.0 µM | 2.99 | [9] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Gemcitabine (B846) | 8x8 concentration grid | Synergistic Growth Inhibition | [10] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Gemcitabine | 8x8 concentration grid | Synergistic Growth Inhibition | [10] |
| SK-BR-3 | HER2+ Breast Cancer | Cisplatin | Not Specified | Synergistic Activity | [11] |
| SNU478 | Biliary Tract Cancer | Cisplatin | 0.5 µM | Synergistic Effects | [8] |
| SNU869 | Biliary Tract Cancer | Cisplatin | 0.5 µM | Synergistic Effects | [8] |
| J82 | Bladder Cancer | Gemcitabine | 1 µM | Enhanced Cytotoxicity | [12] |
| T24 | Bladder Cancer | Gemcitabine | 1 µM | Enhanced Cytotoxicity | [12] |
| UM-UC-3 | Bladder Cancer | Gemcitabine | 1 µM | Enhanced Cytotoxicity | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with DNA-Damaging Agents
| Tumor Model | Cancer Type | DNA-Damaging Agent | This compound Dosing Regimen | Outcome | Reference |
| HCT116 p53-null Xenograft | Colorectal Cancer | Radiation (4 x 2 Gy) | 2 hours before irradiation and for one day following | Significantly delayed tumor growth compared to radiation alone | [13] |
| H23 Xenograft (ATM-deficient) | Non-Small Cell Lung Cancer | Cisplatin | 50 mg/kg, p.o. | Rapid tumor regression | [9] |
| LoVo Xenograft | Colon Cancer | Ionizing Radiation (2 Gy) | 50 mg/kg | Maintained efficacy with avoided toxicity | [2] |
| KPC Subcutaneous Allograft | Pancreatic Ductal Adenocarcinoma | Gemcitabine | Not Specified | Induced tumor regression and significantly extended survival | [10][14] |
| HBCx-9 PDX Model | Breast Cancer | Carboplatin | Dosed on days after carboplatin | Superior antitumor activity | [1][5] |
| Colo205 Xenograft | Colorectal Cancer | Irinotecan | Low-dose, twice daily concurrently after irinotecan | Superior antitumor activity | [1][5] |
| HBCx-10 PDX (BRCA-mutant) | Triple-Negative Breast Cancer | Olaparib | 3-5 days of daily dosing per week | Complete tumor regression | [1] |
| SNU478 Mouse Model | Biliary Tract Cancer | Cisplatin | Not Specified | More potent tumor growth inhibition than monotherapy | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of this compound alone and in combination with DNA-damaging agents.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear or white-walled, clear-bottom plates
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., cisplatin, gemcitabine)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound, the DNA-damaging agent, or a combination of both. Include vehicle-treated (DMSO) control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis for Phospho-Chk1
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation of its direct downstream target, Chk1.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total Chk1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 3: Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.[15]
Materials:
-
Single-cell suspension of the cancer cell line
-
Complete growth medium
-
6-well plates
-
This compound and DNA-damaging agent
-
Fixing solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 100-1000 cells/well, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates.
-
Treatment: Allow cells to adhere for 24 hours, then treat with this compound and/or the DNA-damaging agent for a specified duration (e.g., 24 hours).
-
Washout and Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Once colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with a fixing solution for 10-15 minutes. Stain the fixed colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. The surviving fraction is the ratio of the plating efficiency of the treated cells to the plating efficiency of the control cells.
Conclusion
This compound has demonstrated significant potential to sensitize a broad range of cancer cells to DNA-damaging agents. By targeting the ATR kinase, this compound effectively disrupts the DNA damage response, leading to increased cytotoxicity of conventional cancer therapies. The provided protocols and data serve as a valuable resource for researchers investigating the synergistic effects of this compound and for the development of novel combination therapies in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising ATR inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 9. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATR inhibitor this compound synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of the ATR inhibitor this compound in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ataxia telangiectasia and Rad3-related inhibition by this compound enhances gemcitabine-induced cytotoxic effects in bladder cancer cells | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Assays for AZD6738
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as ceralasertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in response to replication stress and DNA damage by activating downstream signaling cascades, including the phosphorylation of CHK1, to promote cell cycle arrest and DNA repair.[3][4] In many cancer cells, there is a high level of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival.[4] Inhibition of ATR by this compound can therefore lead to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality, particularly in tumors with existing defects in other DNA damage repair pathways, such as those with ATM mutations.[5][6]
These application notes provide an overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for key assays to assess its activity in preclinical models.
Pharmacokinetic Profile
This compound exhibits favorable preclinical pharmacokinetic characteristics, supporting its development as an oral anticancer agent.[7][8] Studies in mice have demonstrated that this compound is orally bioavailable, with dose-dependent increases in plasma exposure.[9][10]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Dosing | Source |
| Route of Administration | Oral | Mice | Single and repeat doses | [9][11] |
| Bioavailability (F) | 31.3% - 81.3% (dose-dependent) | Balb/c mice | 2.0 - 75 mg/kg PO | [10] |
| Tmax | 15 - 60 minutes | Balb/c mice | 2.0 - 75 mg/kg PO | [10] |
| Elimination Half-life (t1/2) | 95.3 - 116 minutes (PO), 104 minutes (IV) | Balb/c mice | 2.0 - 75 mg/kg PO, 10 mg/kg IV | [10] |
| Distribution | Rapid and extensive to most tissues, except brain and spinal cord | Tumor-bearing mice | N/A | [12] |
| Metabolism | Subject to saturable first-pass metabolism | Mice | N/A | [10][12] |
Pharmacodynamic Activity
This compound effectively inhibits ATR kinase activity in preclinical models, leading to modulation of downstream signaling pathways and antitumor effects. The primary pharmacodynamic biomarker for ATR inhibition is the reduction of phosphorylated CHK1 (p-CHK1) at Ser345.[4][11] Other key biomarkers include increased levels of the DNA damage marker γH2AX and modulation of ATM-dependent signaling (e.g., pRAD50).[1][13]
Table 2: In Vitro and In Vivo Pharmacodynamic Effects of this compound
| Assay Type | Model | This compound Concentration/Dose | Key Findings | Source |
| In Vitro Enzyme Assay | Isolated ATR enzyme | IC50: 0.001 µM | Potent inhibition of ATR kinase activity | [11] |
| Cell-Based Assay (p-CHK1) | Various cancer cell lines | IC50: 0.074 µM | Inhibition of CHK1 phosphorylation | [11] |
| Cell Proliferation Assay | Panel of 197 solid and haematological cell lines | IC50 < 1 µM in 73 cell lines | Inhibition of cancer cell growth | [11] |
| In Vivo Xenograft (Monotherapy) | ATM-deficient xenograft models | 25-50 mg/kg, daily or twice daily | Significant tumor growth inhibition | [11][14] |
| In Vivo Xenograft (Combination) | LoVo colon cancer xenografts | 50 mg/kg this compound + Ionizing Radiation (2 Gy) | Enhanced antitumor efficacy | [4] |
| In Vivo Xenograft (Combination) | BRCA2-mutant TNBC PDX model | Daily this compound + Olaparib | Complete tumor regression | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the central role of ATR in the DNA damage response and the point of inhibition by this compound.
Caption: this compound inhibits ATR kinase, preventing CHK1 phosphorylation and disrupting DNA damage response.
General Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical experimental workflow for assessing the pharmacokinetic and pharmacodynamic properties of this compound in a preclinical xenograft model.
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of this compound in biological matrices.[15][16][17]
1. Sample Preparation: a. Thaw frozen mouse plasma samples on ice. b. To a 50 µL aliquot of plasma, add an internal standard. c. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Use a suitable reversed-phase HPLC column (e.g., Phenomenex Polar-RP).[15][16] ii. Employ a gradient mobile phase, for example, consisting of methanol (B129727) and water with 0.1% formic acid.[15][16] b. Mass Spectrometric Detection: i. Utilize a triple quadrupole mass spectrometer in positive ionization mode.[15][16] ii. Monitor the specific precursor and product ion transitions for this compound and the internal standard.
3. Data Analysis: a. Generate a standard curve using known concentrations of this compound in blank plasma. b. Quantify the concentration of this compound in the unknown samples by interpolating from the standard curve. c. The linear range of the assay is typically 10-5000 ng/mL.[16]
Protocol 2: Western Blot Analysis of p-CHK1 in Tumor Lysates
This protocol outlines the detection of phosphorylated CHK1 (Ser345) in tumor tissue lysates following this compound treatment.[18][19]
1. Tumor Lysate Preparation: a. Excise tumors from treated and control animals and snap-freeze in liquid nitrogen. b. Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345). f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-CHK1 signal to a loading control (e.g., total CHK1 or β-actin) to account for variations in protein loading. c. Compare the normalized p-CHK1 levels between treated and control groups.
Protocol 3: Immunohistochemistry (IHC) for γH2AX in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
This protocol describes the detection of the DNA damage marker γH2AX in tumor sections.[13][20]
1. Tissue Preparation: a. Fix excised tumors in 10% neutral buffered formalin. b. Process the fixed tissues and embed in paraffin. c. Cut thin sections (e.g., 5 µm) and mount on charged slides.
2. Deparaffinization and Rehydration: a. Deparaffinize the sections in xylene. b. Rehydrate through a graded series of ethanol (B145695) to water.
3. Antigen Retrieval: a. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).[21][22]
4. Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide.[21] b. Block non-specific antibody binding with a suitable blocking serum. c. Incubate the sections with a primary antibody specific for γH2AX. d. Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. e. Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB). f. Counterstain the nuclei with hematoxylin.
5. Data Analysis: a. Acquire images of the stained sections using a microscope. b. Quantify the percentage of γH2AX-positive nuclei or the staining intensity using image analysis software. c. Compare the levels of γH2AX between treated and control groups.
References
- 1. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Characterization of this compound, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound [openinnovation.astrazeneca.com]
- 12. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor this compound (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor this compound in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor this compound in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. Inverse relationship between p53 and phospho-Chk1 (Ser317) protein expression in UVB-induced skin tumors in SKH-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address acquired resistance to AZD6738 treatment.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to the ATR inhibitor, AZD6738 (ceralasertib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, including CHK1, leading to the abrogation of cell cycle checkpoints (primarily G2/M), accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like ATM.
Q2: My cancer cell line has developed resistance to this compound. What are the known molecular mechanisms?
Acquired resistance to this compound has been linked to several molecular alterations. Two prominent mechanisms identified are:
-
Loss of CDC25A expression: CDC25A is a phosphatase that promotes mitotic entry. This compound treatment leads to an increase in CDC25A levels, forcing cells with DNA damage into premature and lethal mitosis. Cells that acquire resistance through the loss of CDC25A expression fail to undergo this premature mitotic entry and can therefore survive treatment.[1][2]
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Loss of the nonsense-mediated decay (NMD) factor UPF2: UPF2 is a key component of the NMD pathway. Loss of UPF2 has been shown to confer resistance to this compound by reducing the frequency of transcription-replication collisions.[3][4] This reduction in basal replication stress makes the cells less dependent on the ATR pathway for survival, thus rendering the inhibitor less effective.[3][4]
Q3: How can I determine if my resistant cell line has lost CDC25A or UPF2 expression?
You can assess the expression levels of these proteins using standard molecular biology techniques:
-
Western Blotting: This is the most direct method to quantify protein expression levels. Compare the protein lysates from your resistant cell line with the parental (sensitive) cell line.
-
Quantitative RT-PCR (qRT-PCR): To determine if the loss of expression is occurring at the transcript level, you can measure the mRNA levels of CDC25A or UPF2.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): These techniques can be used to assess protein expression and localization in fixed cells or tumor tissue.
Q4: Are there strategies to overcome acquired resistance to this compound?
Yes, several strategies, primarily involving combination therapies, have shown promise in overcoming this compound resistance:
-
Combination with WEE1 Inhibitors: For cells that have lost CDC25A expression, combining this compound with a WEE1 inhibitor can restore sensitivity. WEE1 is a kinase that inhibits mitotic entry. Inhibiting WEE1 forces the resistant cells into mitosis, bypassing the block caused by the absence of CDC25A.[2]
-
Combination with Chemotherapy: Synergistic effects have been observed when this compound is combined with DNA-damaging chemotherapeutic agents such as cisplatin, paclitaxel, and the topoisomerase I inhibitor belotecan.[5][6] This is particularly effective in chemotherapy-resistant models.
-
Combination with PARP Inhibitors: Combining this compound with a PARP inhibitor, such as olaparib, has shown significant anti-tumor activity, especially in tumors with deficiencies in the homologous recombination repair pathway (e.g., BRCA mutations).[7][8] This combination can also be effective in overcoming PARP inhibitor resistance.[7][8]
-
Combination with Radiotherapy: this compound can act as a radiosensitizer, enhancing the efficacy of radiotherapy. The scheduling of this compound administration in relation to radiotherapy is crucial for maximizing the anti-tumor immune response.[9]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture experiments.
| Possible Cause | Suggested Solution |
| Emergence of a resistant subpopulation. | 1. Verify Resistance: Perform a dose-response curve (e.g., using a cell viability assay) to confirm a shift in the IC50 value compared to the parental cell line. 2. Isolate Clones: Isolate single-cell clones from the resistant population to study the resistance mechanism in a homogenous population. 3. Analyze Resistance Markers: Screen for known resistance mechanisms, such as the loss of CDC25A or UPF2 expression, using Western blotting or qRT-PCR. |
| Instability of this compound in culture medium. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. 2. Minimize Light Exposure: Store stock solutions and plates with the compound protected from light. 3. Check Media Compatibility: Ensure that the components of your culture medium do not inactivate the compound. |
Problem 2: Inconsistent results with this compound combination therapies.
| Possible Cause | Suggested Solution |
| Suboptimal dosing schedule and sequence. | 1. Staggered Dosing: The timing of drug administration can be critical. For example, with DNA-damaging agents, administering this compound after the chemotherapeutic agent may be more effective. 2. Dose Titration: Perform a matrix of dose-response experiments to identify the optimal concentrations for synergistic effects. 3. Consult Literature: Review preclinical and clinical studies for established effective dosing regimens for the specific combination. |
| Cell line-specific effects. | 1. Genetic Background: The efficacy of combination therapies can be dependent on the genetic background of the cancer cells (e.g., ATM or p53 status). Characterize your cell line for relevant mutations. 2. Empirical Testing: Test the combination in a panel of cell lines with different genetic backgrounds to determine the context in which the synergy is most potent. |
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Phenotype | This compound IC50 (µM) | Fold Resistance |
| OVCAR3 | Parental (Sensitive) | ~0.5 | - |
| OVCAR3-AR | This compound Resistant | >10 | >20 |
| OV90 | Parental (Sensitive) | ~0.25 | - |
| OV90-AR | This compound Resistant | >5 | >20 |
Data synthesized from studies on acquired resistance.
Table 2: Synergistic Effects of this compound in Combination with Belotecan in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Combination Index (CI)* |
| SKOV3 (Chemotherapy-Resistant) | This compound + Belotecan | < 1 (Synergistic) |
| OVCAR3 (Chemotherapy-Sensitive) | This compound + Belotecan | < 1 (Synergistic) |
*A Combination Index (CI) of less than 1 indicates a synergistic effect. Data adapted from a study on combination therapy.[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate cancer cell lines with acquired resistance to this compound.[10][11]
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Determine the Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
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Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitoring and Recovery: Initially, significant cell death is expected. Monitor the culture daily and replace the medium with fresh, drug-containing medium every 2-3 days. Allow the surviving cells to repopulate the culture vessel to 70-80% confluency.
-
Dose Escalation: Once the cells are proliferating at a stable rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration will select for a resistant population.
-
Confirmation of Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Western Blotting for pCHK1 (Ser345) and CDC25A
This protocol is for assessing the pharmacodynamic effect of this compound and the status of the CDC25A resistance marker.
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Cell Lysis: Treat sensitive and resistant cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCHK1 (Ser345), total CHK1, CDC25A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits ATR, leading to G2/M checkpoint abrogation.
Caption: Loss of CDC25A leads to this compound resistance by preventing cell death.
References
- 1. Metronomic dosing of ovarian cancer cells with the ATR inhibitor this compound leads to loss of CDC25A expression and resistance to ATRi treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism of this compound, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. The schedule of ATR inhibitor this compound can potentiate or abolish antitumor immune responses to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Optimizing the dosing schedule for AZD6738 and paclitaxel combination therapy.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule for AZD6738 (Ceralasertib) and paclitaxel (B517696) combination therapy. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying scientific rationale for combining this compound and paclitaxel?
A1: The combination of this compound and paclitaxel is based on a synergistic mechanism of action. Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and cell death, particularly in rapidly dividing cancer cells.[1][2][3] This disruption causes chromosome mis-segregation.[4] this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[5][6] By inhibiting ATR, this compound prevents cancer cells from repairing the DNA damage and replication stress induced by paclitaxel, ultimately leading to enhanced cancer cell death.[6][7]
Q2: What is a recommended starting point for a dosing schedule in preclinical models?
A2: A recommended Phase 2 Dose (RP2D) from a clinical trial (NCT02630199) was established as 240 mg of ceralasertib twice daily (BD) on days 1-14, combined with paclitaxel at 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[8][9][10][11][12] For preclinical in vivo studies in xenograft models, this compound has been dosed at various schedules, including daily (QD) and twice daily (BID) administrations, with doses ranging from 6.25 mg/kg to 50 mg/kg.[13][14] The optimal schedule is often model-dependent and may require empirical determination.[13]
Q3: What are the expected toxicities with this combination, and how can they be managed?
A3: In clinical studies, the most common toxicities observed with the combination of ceralasertib and paclitaxel were neutropenia, anemia, and thrombocytopenia.[8][9][12] In preclinical models, researchers should monitor for signs of toxicity such as weight loss and myelosuppression.[15] If significant toxicity is observed, consider reducing the dose or altering the schedule of this compound administration, for instance, by introducing drug-free intervals to allow for bone marrow recovery.[16]
Q4: How can I determine if this compound is effectively inhibiting ATR in my experimental system?
A4: The most direct way to assess ATR inhibition is to measure the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at Serine 345 (p-CHK1 Ser345).[17] A decrease in p-CHK1 levels upon this compound treatment indicates target engagement. Additionally, an increase in DNA damage markers such as γH2AX can be observed as a consequence of ATR inhibition.[18][19] In vivo, pharmacodynamic biomarkers like pRAD50 can also be assessed in tumor biopsies.[11][20]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High level of cell death in paclitaxel-only control group. | Cell line is highly sensitive to paclitaxel. | Perform a dose-response curve for paclitaxel alone to determine the IC50 and select a concentration for combination studies that results in partial growth inhibition (e.g., IC20-IC30). |
| No synergistic or additive effect observed with the combination. | Suboptimal dosing schedule. The timing of administration of each drug is critical for synergy. | Experiment with different schedules, such as sequential dosing (paclitaxel followed by this compound) versus concurrent dosing. The duration of this compound exposure can also be varied.[13] |
| Cell line may be resistant to this combination. | Not all cell lines will exhibit synergy. Consider screening a panel of cell lines to identify sensitive models. An in vitro synergy panel has shown an additive effect in a subset of gastric cancer cell lines.[4] | |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | Variability in cell seeding density or drug concentrations. | Ensure accurate and consistent cell seeding. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Weak or no γH2AX signal in Western blot after treatment. | Insufficient drug concentration or treatment time. | Increase the concentration of this compound and/or the duration of treatment. A typical treatment duration to observe a robust increase in γH2AX is 24 hours.[6] |
| Issues with antibody or blotting procedure. | Use a validated anti-γH2AX antibody and ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation of H2AX.[6] | |
| Difficulty in establishing a tolerated in vivo dose. | The combination leads to excessive toxicity. | Start with lower doses of both agents and perform a dose escalation study. Consider intermittent dosing of this compound (e.g., 5 days on, 2 days off) to mitigate toxicity.[13] |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| LoVo | Colorectal Cancer | 0.52 |
| NCI-H1373 | Lung Cancer | 5.32 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.75 (Normoxia), 0.23 (Hypoxia) |
| HT29 | Colorectal Cancer | ≥1 |
| HCT116 | Colorectal Cancer | ≥1 |
| SK-BR-3 | HER2+ Breast Cancer | <1 |
| BT-474 | HER2+ Breast Cancer | >1 |
Data compiled from multiple preclinical studies.[2][3][5][7]
Table 2: Clinical Dosing Cohorts for this compound and Paclitaxel Combination (NCT02630199)
| Cohort | Ceralasertib (this compound) Dose and Schedule | Paclitaxel Dose and Schedule |
| 1 | 40 mg QD, Days 1-21 | 80 mg/m², Days 1, 8, 15 |
| 2 | 60 mg QD, Days 1-21 | 80 mg/m², Days 1, 8, 15 |
| 3 | 80 mg QD, Days 1-21 | 80 mg/m², Days 1, 8, 15 |
| 4 | 160 mg QD, Days 1-7 | 80 mg/m², Days 1, 8, 15 |
| 5a | 240 mg QD, Days 1-7 | 80 mg/m², Days 1, 8, 15 |
| 5b | 160 mg QD, Days 1-14 | 80 mg/m², Days 1, 8, 15 |
| 6 | 160 mg BD, Days 1-14 | 80 mg/m², Days 1, 8, 15 |
| 7 (RP2D) | 240 mg BD, Days 1-14 | 80 mg/m², Days 1, 8, 15 |
All schedules are for a 28-day cycle. QD: once daily, BD: twice daily, RP2D: Recommended Phase 2 Dose.[4]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and paclitaxel, both as single agents and in combination. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
2. Western Blot for Pharmacodynamic Markers (p-CHK1, γH2AX)
-
Cell Treatment and Lysis: Treat cells with this compound and/or paclitaxel for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and Electrophoresis: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with primary antibodies against p-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound and/or paclitaxel for the desired duration.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, this compound, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Anti-tumor activity of the ATR inhibitor this compound in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug-targeting in combined cancer chemotherapy: tumor growth inhibition in mice by association of paclitaxel and etoposide with a cholesterol-rich nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Managing off-target effects of Ceralasertib in experimental models.
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the off-target effects of Ceralasertib (AZD6738) in experimental models. Ceralasertib is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA Damage Response (DDR).[1][2][3] By inhibiting ATR, Ceralasertib prevents the activation of downstream signaling, including the phosphorylation of CHK1, which disrupts DNA damage repair and can lead to apoptosis in cancer cells. While highly selective, understanding and mitigating potential off-target effects and on-target toxicities are critical for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects or toxicities associated with Ceralasertib in experimental models?
A1: The most consistently reported adverse events for Ceralasertib in both preclinical and clinical studies are primarily hematological.[1][4] These include thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count).[2][4][5][6] Thrombocytopenia is often the dose-limiting toxicity.[1][5] While Ceralasertib shows high selectivity for ATR over other kinases, some activity against mTOR has been noted at much higher concentrations (GI50 of 5.7 µmol/L), which may not be relevant at typical experimental doses.[2][7] In some in vivo studies, single high doses have been associated with cardiotoxicity in mice.[8][9]
Q2: My cells are showing excessive toxicity even at published effective concentrations. What could be the cause?
A2: Several factors could contribute to unexpected toxicity:
-
Cell Line Sensitivity: Cells with underlying defects in other DNA damage response pathways, such as ATM deficiency, can be exquisitely sensitive to ATR inhibition.[10][11] This "synthetic lethality" is an intended on-target effect but may appear as excessive toxicity if not the primary focus of the experiment.
-
High Replication Stress: Cancer cells with high levels of oncogene-induced replication stress (e.g., CCNE1 amplification) are more dependent on ATR for survival and can be more sensitive to Ceralasertib.[2][10]
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Drug Concentration and Exposure Time: Continuous, prolonged exposure can lead to greater toxicity than intermittent dosing. The half-life of Ceralasertib is approximately 8-11 hours, and continuous exposure may not allow for cellular recovery.[5]
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Off-Target Kinase Inhibition: While Ceralasertib is highly selective, at supra-pharmacological concentrations, inhibition of other kinases like mTOR could contribute to toxicity.[2][7]
Q3: How can I distinguish between on-target ATR inhibition and potential off-target effects in my experiment?
A3: To confirm that the observed phenotype is due to on-target ATR inhibition, consider the following controls:
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Biomarker Analysis: Assess the phosphorylation status of direct ATR substrates. A decrease in phosphorylated CHK1 (pCHK1 Ser345) is a hallmark of ATR inhibition.[11][12] Conversely, an increase in markers of DNA double-strand breaks (γH2AX) and phosphorylation of ATM-dependent substrates like RAD50 can confirm the on-target mechanism, as ATR inhibition leads to replication fork collapse and DSB formation.[10][13]
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Dose-Response Analysis: Use the lowest effective concentration that achieves the desired level of ATR inhibition (e.g., reduction in pCHK1) without causing excessive cytotoxicity.[7] This minimizes the risk of engaging off-target kinases.
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Use of Multiple Inhibitors: If feasible, use a structurally distinct ATR inhibitor to see if it recapitulates the same phenotype. This strengthens the evidence that the effect is on-target.[7]
Q4: What strategies can be employed in in vivo models to manage Ceralasertib-induced hematological toxicity?
A4: Managing hematological toxicity is crucial for the successful execution of in vivo studies.
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Intermittent Dosing Schedules: Preclinical and clinical data strongly support that intermittent dosing schedules (e.g., 14 days on, 14 days off; or 3-5 days on per week) are better tolerated than continuous daily dosing.[3][10][14] This allows for bone marrow recovery between treatment cycles.[3]
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Dose Reduction: If severe toxicity is observed, reducing the dose of Ceralasertib may be necessary.[2][6]
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Scheduled Dosing Gaps with Chemotherapy: When combining Ceralasertib with myelosuppressive chemotherapies like carboplatin, introducing a gap of 2-3 days between the agents can improve tolerability.[5]
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Supportive Care: In line with clinical management, monitoring complete blood counts (CBCs) is essential. While not standard in all preclinical models, awareness of potential neutropenia and thrombocytopenia is key to interpreting animal health data.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays between replicates. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Drug instability or improper storage. | 1. Ensure a homogenous single-cell suspension before plating.2. Avoid using the outer wells of plates or fill them with sterile media/PBS.3. Prepare fresh drug dilutions from a validated stock solution for each experiment. |
| Unexpected cell cycle arrest profile (e.g., G1 arrest instead of S-phase accumulation). | 1. Off-target effects at high concentrations.2. Cell-line specific responses or mutations.3. Incorrect timing of analysis post-treatment. | 1. Perform a dose-titration and confirm on-target activity by checking pCHK1 levels.[7]2. Review the genetic background of your cell line (e.g., p53 status).3. Conduct a time-course experiment to capture the dynamic changes in cell cycle progression.[11] |
| In vivo model shows significant weight loss or poor tolerability. | 1. Dosing schedule is too aggressive.2. Negative interaction with a combination agent.3. Vehicle formulation issues. | 1. Switch from continuous to an intermittent dosing schedule (e.g., 7 days on/7 days off).[15]2. Introduce a dosing holiday between Ceralasertib and the combination agent.[5]3. Confirm the tolerability of the vehicle alone in a control cohort. |
| Lack of synergy with DNA-damaging agents (e.g., carboplatin, radiation). | 1. Suboptimal dosing or scheduling.2. Insufficient DNA damage from the primary agent.3. Innate or acquired resistance mechanisms. | 1. Optimize the timing and sequence of administration. Concurrent or sequential administration immediately following the damaging agent is often most effective.[5][10]2. Confirm that the dose of the DNA-damaging agent is sufficient to induce replication stress and activate ATR.3. Assess for ATM pathway proficiency; ATM-deficient tumors show the greatest sensitivity.[10] |
Quantitative Data Summary
Table 1: Ceralasertib In Vitro Activity and Selectivity
| Target/Parameter | IC50 / GI50 | Cell Line / Assay Type | Reference |
| ATR (enzyme) | 1 nM | Cell-free enzyme assay | [12] |
| ATR (cellular) | 74 nM (pCHK1 IC50) | Cellular assay | [11] |
| mTOR (cellular) | 5,700 nM (GI50) | MDAMB-468 cells | [2][7] |
| DNA-PK (cellular) | >5,000 nM | Cellular assay | [3] |
| ATM (cellular) | >5,000 nM | Cellular assay | [3] |
| Proliferation GI50 | Median 1.47 µM | Panel of 276 cancer cell lines | [13] |
Table 2: Common Grade ≥3 Toxicities in In Vivo Models and Clinical Studies
| Toxicity | Frequency (Illustrative) | Study Context | Reference |
| Anemia | 39% | Combination with Carboplatin (Clinical) | [5] |
| Thrombocytopenia | 36% | Combination with Carboplatin (Clinical) | [5] |
| Neutropenia | 68% | Combination with Paclitaxel (Clinical) | [2] |
| Neutropenia | 25% | Combination with Carboplatin (Clinical) | [5] |
Experimental Protocols
Protocol 1: Western Blot for On-Target ATR Inhibition
This protocol verifies the on-target activity of Ceralasertib by measuring the phosphorylation of CHK1.
-
Cell Treatment: Plate cells (e.g., LoVo, HCC1806) and allow them to adhere overnight. Treat with a dose range of Ceralasertib (e.g., 0, 100, 500, 1000 nM) for 24 hours. To induce replication stress, a co-treatment with a low dose of a DNA-damaging agent (e.g., hydroxyurea (B1673989) or gemcitabine) can be used as a positive control for ATR activation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Rabbit anti-pCHK1 (Ser345)
-
Rabbit anti-total CHK1
-
Mouse anti-γH2AX (Ser139)
-
Mouse anti-β-Actin (loading control)
-
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the pCHK1/total CHK1 ratio confirms on-target ATR inhibition.[10][13] An increase in γH2AX indicates downstream induction of DNA damage.[10]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the impact of Ceralasertib on cell proliferation and viability.
-
Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of Ceralasertib. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).[12]
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 (concentration causing 50% growth inhibition).
Visualizations: Pathways and Workflows
References
- 1. Ceralasertib - NCI [dctd.cancer.gov]
- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of ceralasertib (this compound) in combination with durvalumab in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound [openinnovation.astrazeneca.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jitc.bmj.com [jitc.bmj.com]
Troubleshooting inconsistent results in AZD6738 sensitivity screenings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor AZD6738. Our goal is to help you achieve consistent and reliable results in your sensitivity screenings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ceralasertib, is a potent and selective orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA single-strand breaks and replication stress.[2] By inhibiting ATR, this compound prevents the phosphorylation of its downstream target, CHK1, leading to the abrogation of cell cycle checkpoints, increased DNA damage, and ultimately, apoptosis in cancer cells.[2][3][4] This mechanism is particularly effective in tumors with existing defects in other DDR pathways, such as those with ATM or p53 mutations, creating a synthetic lethal effect.[5]
Q2: I am observing high variability between replicate wells in my this compound sensitivity assay. What are the potential causes?
A2: High variability between replicates is a common issue in cell-based assays and can be attributed to several factors:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous by thorough mixing before and during plating.
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Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant variations. Regularly calibrate your pipettes and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation and temperature fluctuations, which can alter cell growth and drug concentration. To mitigate this, it is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.
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Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. If the compound precipitates, its effective concentration will vary between wells. Ensure complete solubilization and consider the final solvent concentration.
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Cell Clumping: Clumps of cells can lead to uneven exposure to the compound and assay reagents. Ensure a single-cell suspension before plating.
Q3: My untreated control cells are showing low viability or inconsistent growth. What should I check?
A3: Problems with your control wells often indicate underlying issues with your cell culture or assay conditions:
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Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
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Contamination: Regularly check for microbial contamination (e.g., mycoplasma, bacteria, yeast) in your cell cultures, media, and reagents.
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Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Include a vehicle control with the same final solvent concentration as your treated wells to assess its effect. The final DMSO concentration should typically not exceed 0.1%.
Q4: The IC50 values I'm generating for a specific cell line are different from published data. What could be the reason?
A4: Discrepancies in IC50 values can arise from several experimental differences:
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Assay Duration: The length of exposure to this compound can significantly impact the IC50 value. Ensure your assay duration is consistent with the cited literature.
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Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers. It is crucial to use authenticated cell lines from a reputable source and maintain a consistent passage number for your experiments.
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Assay Type: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, cell membrane integrity). The choice of assay can influence the determined IC50.
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Seeding Density: The initial number of cells seeded can affect their growth rate and sensitivity to the drug. Optimize and maintain a consistent seeding density for each cell line.
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Media and Serum: Variations in media formulation and serum batch can impact cell growth and drug response.
Data Presentation
The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: this compound Monotherapy Efficacy in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50/GI50 (µM) | Assay Duration | Reference |
| Colorectal Cancer | LoVo | 0.52 | 72 hours | [6][7] |
| Colorectal Cancer | HT-29 | ≥1 | 72 hours | [8] |
| Colorectal Cancer | HCT116 | ≥1 | 72 hours | [8] |
| Lung Cancer | NCI-H1373 | 5.32 | 72 hours | [6][7] |
| Non-Small Cell Lung Cancer | H460 | 1.05 (GI50) | 48 hours | [9][10] |
| Non-Small Cell Lung Cancer | H23 | 2.38 (GI50) | 48 hours | [9][10] |
| Non-Small Cell Lung Cancer | A549 | >10 (GI50) | 48 hours | [9] |
| Non-Small Cell Lung Cancer | H358 | >10 (GI50) | 48 hours | [9] |
| Breast Cancer | SK-BR-3 | <1 | Not Specified | [3] |
| Breast Cancer | BT-474 | <1 | Not Specified | [3] |
Experimental Protocols
This section provides a generalized protocol for conducting an this compound sensitivity screening using a standard cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo).
Materials:
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Cancer cell line of interest
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Complete cell culture medium (specific to the cell line)
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This compound (Ceralasertib)
-
Dimethyl sulfoxide (B87167) (DMSO)
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96-well cell culture plates (clear for absorbance, white for luminescence)
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Phosphate-buffered saline (PBS)
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Cell viability assay reagent (e.g., MTT, WST-1, CellTiter-Glo)
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Solubilization buffer (for MTT assay)
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Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells in complete culture medium to the desired seeding density (optimize for each cell line to ensure they are still in logarithmic growth at the end of the assay).
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).
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Remove the medium from the seeded cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen cell viability assay. For example:
-
MTT Assay: Add MTT reagent to each well, incubate, then add solubilization buffer and read the absorbance.
-
WST-1/XTT Assay: Add the reagent to each well, incubate, and read the absorbance.
-
CellTiter-Glo Assay: Add the reagent to each well, incubate, and read the luminescence.
-
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 or GI50 value.
-
Mandatory Visualizations
ATR Signaling Pathway and Inhibition by this compound
Caption: ATR signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Sensitivity Screening
Caption: General experimental workflow for this compound sensitivity screening.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent results in this compound assays.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor activity of the ATR inhibitor this compound in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Radiosensitization by the ATR Inhibitor this compound through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of oral AZD6738 in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral administration of AZD6738. The information is based on preclinical findings and aims to address common challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge affecting the oral bioavailability of this compound?
A1: Preclinical studies in mice have identified that this compound exhibits dose-dependent oral bioavailability.[1][2][3] This phenomenon is attributed to saturable first-pass metabolism, which includes processes in the intestine and liver that break down the drug before it reaches systemic circulation.[1][2][3][4] At lower doses, a significant portion of the drug is metabolized, leading to lower bioavailability. As the dose increases, these metabolic pathways become saturated, allowing a greater proportion of the drug to be absorbed intact, resulting in a more than proportional increase in systemic exposure.[1][2][3]
Q2: How does the oral bioavailability of this compound change with increasing doses in preclinical models?
A2: In female Balb/c mice, the oral bioavailability (F) of this compound was observed to increase with escalating doses. For instance, the bioavailability increased from 31.3% at a 2.0 mg/kg dose to 81.3% at a 75 mg/kg dose.[1] This highlights the non-linear pharmacokinetic behavior of the compound.[1][3]
Q3: What are the observed metabolites of this compound, and how do they relate to its bioavailability?
A3: The primary metabolites of this compound identified in preclinical studies are its sulfoxide (B87167) and sulfone derivatives.[1][3] The formation of these metabolites is indicative of the first-pass metabolism that limits oral bioavailability. As the oral dose of this compound increases, a decrease in the dose-normalized area under the curve (AUC) metabolic ratios for the sulfoxide metabolite is observed.[1] This suggests that the metabolic pathway responsible for producing this metabolite becomes saturated at higher drug concentrations.
Q4: What formulation has been used for oral administration of this compound in preclinical studies?
A4: A common vehicle used for the oral gavage of this compound in mouse models is a mixture of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[3][5][6]
Troubleshooting Guide
Issue: Lower than expected systemic exposure after oral administration of this compound.
Possible Cause 1: Sub-saturating dose administered.
-
Explanation: Due to saturable first-pass metabolism, lower doses of this compound will have inherently lower oral bioavailability.
-
Troubleshooting Strategy:
-
Dose-Ranging Study: Conduct a dose-ranging pharmacokinetic study to characterize the relationship between the administered oral dose and the resulting systemic exposure (AUC) and maximum concentration (Cmax).
-
Increase the Dose: Based on the results of the dose-ranging study, consider increasing the oral dose to saturate the first-pass metabolism and achieve higher bioavailability. It has been observed that increasing the dose leads to a greater than proportional increase in exposure.[1][2][3]
-
Possible Cause 2: Significant intestinal and/or hepatic first-pass metabolism.
-
Explanation: this compound is subject to metabolism in the gut wall and liver before it can enter the systemic circulation.
-
Troubleshooting Strategy:
-
Co-administration with Inhibitors of Drug-Metabolizing Enzymes: While not specifically reported for this compound, a general strategy for drugs with high first-pass metabolism is the co-administration of inhibitors of the primary metabolizing enzymes (e.g., specific Cytochrome P450 inhibitors). This requires prior identification of the key enzymes responsible for this compound metabolism.
-
Investigate Enterohepatic Recirculation: Although not highlighted in the provided results, for some compounds, enterohepatic recirculation can influence oral bioavailability. This can be investigated through specialized in vivo studies.
-
Possible Cause 3: Involvement of efflux transporters.
-
Explanation: The absorption of this compound may be limited by intestinal efflux transporters that pump the drug back into the intestinal lumen. The observation of saturable intestinal first-pass metabolism suggests this possibility.[1]
-
Troubleshooting Strategy:
-
In Vitro Transporter Assays: Utilize in vitro systems, such as Caco-2 cell monolayers, to determine if this compound is a substrate for common efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Co-administration with Efflux Pump Inhibitors: If this compound is identified as a substrate for an efflux transporter, co-administration with a known inhibitor of that transporter in a preclinical setting could enhance its absorption and bioavailability.
-
Data Presentation
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of this compound in Female Balb/c Mice.
| Oral Dose (mg/kg) | Bioavailability (F%) | Tmax (min) |
| 2.0 | 31.3% | 60 |
| 7.5 | Not explicitly stated, but increased from 2.0 mg/kg | 15 |
| 20 | Not explicitly stated, but increased from 7.5 mg/kg | 15 |
| 75 | 81.3% | 15 |
Data extracted from preclinical studies in mice.[1]
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of this compound in Mice
-
Animal Model: Female Balb/c mice.
-
Drug Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[3][5][6]
-
Dosing:
-
Intravenous (IV) Group: Administer a single 10 mg/kg bolus dose of this compound via the tail vein to a cohort of mice. This group serves as the reference for determining absolute bioavailability.[1][3]
-
Oral (PO) Groups: Administer single doses of this compound via oral gavage to separate cohorts of mice at various dose levels (e.g., 2.0, 7.5, 20, and 75 mg/kg).[1][3]
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 60, 120, 360, and 1440 minutes).[3]
-
Euthanize mice at each time point for sample collection.
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Calculate the absolute oral bioavailability (F) for each oral dose group using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100%.
-
Visualizations
Caption: Mechanism of dose-dependent bioavailability of this compound.
Caption: Experimental workflow for in vivo oral bioavailability studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor this compound (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor this compound (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to minimize toxicity in xenograft studies involving AZD6738 combinations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity in xenograft studies involving combinations with the ATR inhibitor AZD6738.
Troubleshooting Guides
This section addresses specific issues that may arise during your xenograft studies with this compound combinations.
Issue 1: Significant Body Weight Loss in Mice
Question: My mice are experiencing rapid and significant body weight loss (>15%) after starting combination therapy with this compound. What should I do?
Answer:
Significant body weight loss is a primary indicator of toxicity.[1] Immediate action is required to prevent further animal distress and mortality.
Troubleshooting Steps:
-
Temporarily Halt Dosing: Immediately pause the administration of both this compound and the combination agent. This allows the animals to recover.
-
Supportive Care:
-
Provide supplemental nutrition and hydration. This can include wet mash, hydrogel packs, or subcutaneous fluid administration.
-
Ensure easy access to food and water.
-
-
Review Dosing Regimen:
-
Dose Reduction: The administered doses of this compound and/or the combination agent may be too high. Published studies often require dose reductions from single-agent maximum tolerated doses (MTDs) when used in combination.[2][3]
-
Intermittent Dosing: Continuous daily dosing of this compound in combination is often poorly tolerated.[4][5] Consider switching to an intermittent schedule to allow for recovery between treatments. Examples of successful intermittent schedules include:
-
Staggered Dosing: Consider administering this compound sequentially with the combination agent rather than concurrently. For example, administering this compound 24 hours after irinotecan (B1672180) has been shown to be better tolerated.[2]
-
-
Monitor Recovery: Closely monitor the mice for weight gain and improvement in overall health before cautiously re-initiating treatment with a revised, less toxic regimen.
Issue 2: Unexpected Animal Deaths
Question: I am observing unexpected deaths in my treatment groups. How can I mitigate this?
Answer:
Unexpected animal deaths are a severe sign of toxicity and necessitate a thorough review of your experimental protocol.
Troubleshooting Steps:
-
Immediate Cessation of Treatment: Stop all drug administration to the affected cohort.
-
Necropsy: If possible, perform a necropsy on the deceased animals to identify potential causes of death (e.g., organ damage, internal bleeding).
-
Review Dosing and Scheduling: As with body weight loss, the dose and schedule are the most likely culprits. Continuous dosing of this compound with some combination agents has been shown to cause severe toxicity and death.[4]
-
Implement dose reductions and/or intermittent dosing schedules as described in the previous section.
-
-
Consider the Combination Agent: The specific toxicity profile will depend on the drug combined with this compound. Be aware of the known side effects of the combination agent (e.g., myelosuppression with carboplatin) and monitor for them.
-
Pilot Toxicity Study: Before proceeding with a large efficacy study, it is highly recommended to conduct a pilot study with a small number of animals to establish a tolerable dose and schedule for the specific combination and mouse strain being used.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound combinations in xenograft models?
A1: The most commonly reported toxicity is body weight loss.[1][4] Other potential toxicities, depending on the combination agent, can include myelosuppression (anemia, thrombocytopenia, neutropenia), gastrointestinal issues, and in some preclinical models, cardiotoxicity has been noted with this compound alone.[7][8]
Q2: How can I proactively design my study to minimize toxicity?
A2:
-
Start with Lower Doses: Do not assume the MTD of each drug as a single agent will be tolerated in combination. Start with lower doses and escalate if well-tolerated.
-
Incorporate Intermittent Dosing: Proactively choose an intermittent dosing schedule for this compound, as continuous daily dosing is frequently associated with increased toxicity in combination settings.[3][4]
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Stagger the Administration: For certain combinations, such as with irinotecan, administering the drugs sequentially may be better tolerated than concurrent administration.[2]
-
Establish Clear Endpoints for Toxicity: Define clear criteria for intervention (e.g., >15% body weight loss, signs of distress) and study termination to ensure animal welfare.
Q3: Are there specific supportive care measures I should consider?
A3: Yes, supportive care is crucial for managing toxicity. This can include:
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Nutritional Support: Providing highly palatable and easily accessible food, such as wet mash.
-
Hydration Support: Using hydrogel packs or administering subcutaneous fluids if dehydration is observed.
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Regular Health Monitoring: Daily monitoring of body weight, food and water intake, and general appearance and behavior is essential to catch early signs of toxicity.
Quantitative Data Summary
The following tables summarize tolerated dosing regimens from various preclinical xenograft studies involving this compound combinations.
Table 1: Tolerated Dosing Regimens for this compound in Combination with Chemotherapy
| Combination Agent | This compound Dose & Schedule | Chemotherapy Dose & Schedule | Key Findings on Toxicity |
| Belotecan | 30 mg/kg, PO, 2 days on/2 days off | 10 mg/kg, IP, every 4 days | Continuous daily this compound was poorly tolerated, causing weight loss and death. The intermittent schedule was tolerated.[4] |
| Carboplatin | 25 mg/kg, PO, 3 days on/11 days off | 100 mg/kg, IP, once | A dose reduction of this compound and an intermittent schedule were necessary for tolerability.[2][6] |
| Irinotecan | 12.5 mg/kg, PO, daily | 20 mg/kg, IP, twice weekly | Concurrent dosing required a reduction of the this compound dose. A higher this compound dose (50 mg/kg) was tolerated when given 24h after irinotecan.[2] |
| Cisplatin | 25 mg/kg, PO, daily for 14 days | 3 mg/kg, IP, on days 1 and 8 | This combination was reported to be well-tolerated with manageable body weight loss.[1][9] |
Table 2: Tolerated Dosing Regimens for this compound in Combination with PARP Inhibitors
| Combination Agent | This compound Dose & Schedule | PARP Inhibitor Dose & Schedule | Key Findings on Toxicity |
| Olaparib (B1684210) | 12.5 mg/kg, BID, 14 days on/14 days off | 100 mg/kg, PO, daily | Concurrent administration required a dose reduction of this compound.[3] |
| Olaparib | 25 mg/kg, PO, 3-5 days/week | 50 mg/kg, PO, daily | Reducing the olaparib dose allowed for a higher, intermittent dose of this compound.[2][3] |
Experimental Protocols
Protocol 1: General Monitoring for Toxicity in Xenograft Studies
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Baseline Measurements: Before the start of treatment, record the baseline body weight of each mouse.
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Daily Monitoring:
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Measure and record the body weight of each animal daily.
-
Observe the animals for clinical signs of toxicity, including changes in posture, activity level, fur texture (piloerection), and signs of dehydration or malnutrition.
-
Monitor food and water consumption.
-
-
Intervention Thresholds:
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If an animal loses more than 15% of its initial body weight, or shows signs of significant distress, temporarily cease dosing and provide supportive care.
-
If the animal's condition does not improve, or if weight loss exceeds 20%, euthanize the animal in accordance with institutional guidelines.
-
-
Data Recording: Maintain detailed records of all observations, including body weight changes and any adverse events.
Signaling Pathway Diagrams
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: DNA Damage Response Pathways and Points of Inhibition.
Caption: Workflow for Managing Toxicity in Xenograft Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergism of this compound, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Immunofluorescence Staining of γH2AX after AZD6738 Exposure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing immunofluorescence (IF) staining of γH2AX following treatment with the ATR inhibitor AZD6738.
Troubleshooting Guide
This guide addresses common issues encountered during the immunofluorescence staining of γH2AX, a key pharmacodynamic biomarker for assessing the activity of DNA damage response inhibitors like this compound.
Question: I am observing high background fluorescence in my images. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure the specific γH2AX signal. Here are potential causes and solutions:
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Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.
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Solution: Increase the blocking time to at least 1 hour at room temperature. Ensure the blocking solution (e.g., 5% BSA or normal serum in PBS) completely covers the cells.
-
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Improper Antibody Dilution: The primary or secondary antibody concentration may be too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies.
-
Solution: Increase the number and duration of washes. Use a gentle rocking motion to ensure thorough washing.
-
-
Autofluorescence: Some cell types exhibit natural fluorescence.
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Solution: Include an unstained control to assess the level of autofluorescence. If significant, consider using a different fluorophore or a quenching agent.
-
Question: My γH2AX signal is weak or completely absent, even after this compound treatment. What should I do?
Answer: A weak or absent signal can be due to several factors throughout the experimental process:
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Ineffective this compound Treatment: The drug may not be inducing sufficient DNA damage.
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Solution: Verify the concentration and incubation time of this compound. A typical concentration range is 0.3-1.0 µM.[1] Ensure the compound is active and has been stored correctly. Include a positive control, such as cells treated with a known DNA damaging agent like etoposide (B1684455) or ionizing radiation, to validate the staining protocol.[2]
-
-
Suboptimal Fixation/Permeabilization: The fixation and permeabilization steps are critical for antibody access to the nuclear target.
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Inactive Antibodies: The primary or secondary antibodies may have lost activity.
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Solution: Check the expiration dates and storage conditions of your antibodies. Test the antibodies on a positive control sample known to express γH2AX.
-
-
Incorrect Filter Sets: The microscope filter sets may not be appropriate for the chosen fluorophore.
-
Solution: Verify that the excitation and emission spectra of your fluorophore are compatible with the microscope's filter sets.
-
Question: I see a high number of γH2AX foci in my untreated control cells. Is this normal?
Answer: While a low level of baseline DNA damage can be expected, a high number of foci in control cells can indicate an issue:
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Cell Culture Conditions: Stressful culture conditions, such as nutrient deprivation, contamination, or high passage number, can induce DNA damage.
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Solution: Ensure cells are healthy and growing in optimal conditions. Use low-passage cells for your experiments. Some cancer cell lines inherently exhibit higher genomic instability, leading to a higher basal level of γH2AX foci.[5]
-
-
Genotoxic Reagents: Components of the cell culture media, such as certain antibiotics, may cause DNA damage.[6]
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Solution: If possible, culture cells without antibiotics for a period before the experiment.
-
-
Non-specific Staining: The observed foci may not be true γH2AX signals.
-
Solution: Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it lead to γH2AX formation?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][7] ATR is a key regulator of the DNA damage response (DDR), particularly in response to replication stress.[8] By inhibiting ATR, this compound prevents the stabilization of stalled replication forks, leading to their collapse and the formation of DNA double-strand breaks (DSBs).[9] The cell recognizes these DSBs and initiates a repair process, a key early step of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[10] These γH2AX foci serve as docking sites for DNA repair proteins.[11]
Q2: What are the recommended concentrations and incubation times for this compound treatment to observe γH2AX foci?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell line. However, a common starting point is in the range of 0.3-1.0 µM.[1] An increase in pan-nuclear γH2AX staining is typically observed within this concentration range.[1] Incubation times can range from a few hours to 24-48 hours, depending on the experimental goals.[7][12] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: Can I quantify the γH2AX signal? If so, how?
A3: Yes, the γH2AX signal can and should be quantified to obtain objective data. The most common method is to count the number of discrete nuclear foci per cell. Several software programs, such as Fiji (ImageJ), can be used for automated or semi-automated foci counting.[3] It is important to acquire a sufficient number of images from multiple fields of view and to analyze a statistically relevant number of cells.
Q4: What are the critical controls to include in my γH2AX immunofluorescence experiment?
A4: Including the proper controls is essential for interpreting your results accurately.
-
Untreated Control: Cells not exposed to this compound to establish the baseline level of γH2AX.
-
Positive Control: Cells treated with a known DNA damaging agent (e.g., etoposide, ionizing radiation) to ensure the staining protocol is working correctly.
-
Secondary Antibody-Only Control: A sample incubated with only the secondary antibody to check for non-specific binding.
-
Unstained Control: Cells that have not been stained with any antibodies to assess autofluorescence.
Experimental Protocols & Data
Detailed Methodology for γH2AX Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated and positive controls.
-
Fixation: Wash cells once with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[3][4]
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Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[2][3]
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Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) or 5% normal serum from the secondary antibody host species in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with a DNA counterstain like DAPI or Hoechst for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Representative Quantitative Data
The following table summarizes hypothetical quantitative data from a γH2AX immunofluorescence experiment.
| Treatment Group | Concentration (µM) | Average γH2AX Foci per Cell (± SEM) |
| Untreated Control | 0 | 2.5 ± 0.8 |
| This compound | 0.1 | 8.7 ± 1.5 |
| This compound | 0.5 | 25.3 ± 3.2 |
| This compound | 1.0 | 42.1 ± 4.5 |
| Etoposide (Positive Control) | 10 | 55.6 ± 5.1 |
Visualizations
Caption: Signaling pathway of this compound-induced γH2AX formation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Problem with Gamma H2AX foci staining - General Lab Techniques [protocol-online.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of AZD6738 for in vitro experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of AZD6738 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] Ethanol (B145695) and dimethylformamide (DMF) are also suitable organic solvents.[5][6]
Q2: What is the solubility of this compound in common organic solvents?
A2: this compound exhibits good solubility in several organic solvents. For specific quantitative data, please refer to the solubility table below.
Q3: How can I dissolve this compound for use in aqueous buffers for cell culture experiments?
A3: this compound is sparingly soluble in aqueous buffers.[6] To achieve the desired concentration in aqueous solutions like PBS, it is recommended to first dissolve the compound in an organic solvent such as ethanol or DMSO to create a high-concentration stock solution. This stock solution can then be further diluted with the aqueous buffer of choice to the final working concentration.[6] For example, a 1:5 solution of ethanol to PBS (pH 7.2) has been shown to dissolve this compound to approximately 0.16 mg/mL.[5][6]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C.[6][7] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[7] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Q5: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A5: Precipitation in cell culture medium can occur if the final concentration of the organic solvent (e.g., DMSO) is too high, or if the final concentration of this compound exceeds its solubility limit in the aqueous medium. It is crucial to ensure that the final solvent concentration is non-toxic to the cells, typically ≤ 0.1%.[7] Refer to the troubleshooting guide for further assistance.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL to 83.33 mg/mL | [1][2][5][6] |
| Ethanol | ~30 mg/mL to 83 mg/mL | [2][5][6][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [5][6] |
| Water | Insoluble | [2][9] |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 412.51 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.125 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 50°C) or sonication can be used to aid dissolution if necessary.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).[7]
-
Add the final working solution to your cell culture plates.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound in in vitro experiments.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Mechanism of Action: ATR Signaling Pathway
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[10][11][12] ATR is a key regulator of the DNA damage response (DDR), particularly in response to replication stress.[13][14] Inhibition of ATR by this compound prevents the phosphorylation of its downstream targets, including CHK1, which leads to cell cycle arrest and apoptosis in cancer cells with high levels of DNA damage or defects in other DDR pathways.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [openinnovation.astrazeneca.com]
- 13. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating Intrinsic Resistance to ATR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying potential mechanisms of intrinsic resistance to ATR inhibitors.
Frequently Asked questions (FAQs)
Q1: My cancer cell line shows unexpected resistance to an ATR inhibitor. What are the potential underlying mechanisms of intrinsic resistance?
A1: Intrinsic resistance to ATR inhibitors (ATRi) can arise from several factors that diminish the reliance of cancer cells on the ATR signaling pathway for survival. Key mechanisms include:
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Alterations in Cell Cycle Control: Overexpression or constitutive activation of downstream cell cycle effectors can bypass the need for ATR-mediated checkpoint control. Key players include Cyclin E1 (CCNE1) and Cyclin-dependent kinase 2 (CDK2), which can promote cell cycle progression even when ATR is inhibited.
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Loss of Pro-Apoptotic Factors: Defects in pathways that are normally activated by ATR inhibition to induce cell death can lead to resistance. For example, loss of the nonsense-mediated decay (NMD) factor UPF2 has been shown to confer resistance to ATRi. This is thought to occur through the reduction of transcription-replication collisions, a source of replication stress that sensitizes cells to ATRi.
-
Compensatory DNA Damage Response (DDR) Pathways: Upregulation or activation of parallel DDR pathways can compensate for the loss of ATR function. A primary example is the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase pathway, which can partially take over the functions of ATR in response to DNA damage.
-
Reduced Replication Stress: Cancer cells with inherently lower levels of replication stress may be less dependent on ATR for survival and therefore display intrinsic resistance.
Q2: How can I experimentally determine if my resistant cell line has alterations in cell cycle control?
A2: To investigate the role of cell cycle deregulation in ATRi resistance, you can perform the following experiments:
-
Western Blot Analysis: Profile the expression levels of key cell cycle proteins, including Cyclin E1, CDK2, and p21. Compare the protein levels in your resistant cell line to a panel of sensitive cell lines. An upregulation of Cyclin E1 or CDK2 in the resistant line could indicate a bypass of the G1/S checkpoint.
-
Cell Cycle Analysis by Flow Cytometry: Treat your resistant and sensitive cell lines with an ATRi and analyze their cell cycle distribution using propidium (B1200493) iodide staining. Cells sensitive to ATRi will typically arrest in S-phase or G2/M. Resistant cells may show a reduced accumulation in these phases, suggesting a failure to engage the checkpoint.
-
CDK2 Inhibition: Test the sensitivity of your resistant cell line to a combination of an ATRi and a CDK2 inhibitor. Synergistic cell killing would suggest that the resistance is mediated by CDK2 activity.
Q3: What is the role of UPF2 in ATR inhibitor resistance and how can I test for its involvement?
A3: UPF2 is a key component of the nonsense-mediated mRNA decay (NMD) pathway. Recent studies have identified that loss of UPF2 can lead to resistance to ATR inhibitors. The proposed mechanism is that UPF2 loss reduces transcription-replication collisions, thereby decreasing the overall level of replication stress and the cell's dependence on ATR.
To investigate the role of UPF2 in your resistant cell line, you can:
-
Assess UPF2 Expression: Compare the mRNA and protein levels of UPF2 in your resistant cell line to sensitive lines using qPCR and Western blotting.
-
Quantify Transcription-Replication Collisions: Use a proximity ligation assay (PLA) to measure the co-localization of RNA Polymerase II (RNAPII) and PCNA, a marker of replication forks. A lower number of PLA foci in your resistant line following treatment with a replication stress-inducing agent could indicate reduced transcription-replication collisions.
Q4: How can I investigate if the ATM pathway is compensating for ATR inhibition in my resistant cells?
A4: Compensatory activation of the ATM pathway is a known mechanism of resistance to ATRi. To test this, you can:
-
Assess ATM Pathway Activation: Perform a Western blot to analyze the phosphorylation of key ATM substrates, such as ATM itself (at Ser1981) and CHK2 (at Thr68), in your resistant cells following ATRi treatment. An increase in the phosphorylation of these proteins would indicate ATM pathway activation.
-
Combination Therapy: Treat your resistant cells with a combination of an ATRi and an ATM inhibitor. A synergistic effect on cell death would strongly suggest that ATM activity is a key resistance mechanism.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays after ATR inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Drug Potency | Verify the potency of your ATR inhibitor with a fresh batch or by testing it on a known sensitive cell line. |
| Treatment Duration | Perform a time-course experiment to determine the optimal treatment duration for your cell line. |
| Assay Type | Consider using multiple viability assays (e.g., CellTiter-Glo, MTT, crystal violet) to confirm your results. |
Issue 2: No significant increase in γH2AX foci after ATR inhibitor treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Replication Stress | Co-treat cells with a low dose of a replication stress-inducing agent (e.g., hydroxyurea, aphidicolin) to enhance the effect of the ATR inhibitor. |
| Antibody Quality | Validate your γH2AX antibody using a positive control (e.g., cells treated with a DNA damaging agent like etoposide). |
| Fixation/Permeabilization | Optimize your immunofluorescence protocol, particularly the fixation and permeabilization steps. |
| Imaging Settings | Ensure your microscopy settings (exposure time, laser power) are optimized for detecting γH2AX foci. |
Issue 3: Difficulty in interpreting CRISPR screen results for ATR inhibitor resistance.
| Possible Cause | Troubleshooting Step |
| Inadequate Library Representation | Ensure a sufficient number of cells are transduced to maintain library complexity throughout the screen. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the appropriate concentration of the ATR inhibitor for the screen (typically IC20-IC30). |
| Screen Duration | The duration of the screen should be long enough to allow for the selection of resistant clones but not so long that confounding mutations arise. |
| Data Analysis Pipeline | Utilize robust statistical methods (e.g., MAGeCK) to identify significantly enriched or depleted sgRNAs. Validate top hits individually. |
Quantitative Data Summary
Table 1: Examples of Genes Conferring Resistance to ATR Inhibitors Identified by CRISPR Screens.
| Gene | Function | Fold Enrichment (Resistant vs. Parental) | Reference |
| UPF2 | Nonsense-Mediated mRNA Decay | > 2.0 | |
| CDK2 | Cell Cycle Kinase | > 2.0 | |
| CCNE1 | Cyclin | > 2.0 | |
| CDC25A | Cell Cycle Phosphatase | > 2.0 | |
| E2F8 | Transcription Factor | > 2.0 |
Table 2: Effect of UPF2 Knockout on ATR Inhibitor Sensitivity.
| Cell Line | ATR Inhibitor | IC50 (Parental) | IC50 (UPF2 KO) | Fold Resistance | Reference |
| AGS (Gastric Cancer) | AZD6738 | ~500 nM | > 2000 nM | > 4-fold | |
| HGC-27 (Gastric Cancer) | This compound | ~400 nM | > 1500 nM | > 3.75-fold |
Key Experimental Protocols
Genome-Wide CRISPRi Screen to Identify Resistance Genes
This protocol outlines a pooled CRISPR interference (CRISPRi) screen to identify genes whose knockdown confers resistance to an ATR inhibitor.
Methodology:
-
Cell Line Preparation:
-
Establish a stable cell line expressing dCas9-KRAB.
-
Determine the optimal ATRi concentration that results in ~20-30% cell survival (IC20-IC30).
-
-
Lentiviral Library Transduction:
-
Transduce the dCas9-KRAB expressing cells with a pooled sgRNA library (e.g., a genome-wide library) at a low multiplicity of infection (MOI) of 0.3-0.5.
-
Select for transduced cells using the appropriate antibiotic.
-
-
Screening:
-
Split the transduced cell population into two replicates: one treated with DMSO (control) and the other with the predetermined concentration of the ATRi.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining a sufficient number of cells to preserve library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the DMSO and ATRi-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA cassettes by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the ATRi-treated population compared to the DMSO control.
-
Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes.
-
Proximity Ligation Assay (PLA) for Transcription-Replication Collisions
This protocol describes a method to visualize and quantify the co-localization of RNAPII and PCNA as a measure of transcription-replication collisions.
Methodology:
-
Cell Preparation:
-
Grow cells on coverslips.
-
Treat cells as required (e.g., with a replication stress-inducing agent).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100.
-
-
PLA Protocol:
-
Follow the manufacturer's protocol for the PLA kit (e.g., Duolink®).
-
Incubate with primary antibodies against RNAPII (e.g., anti-RNAPII Ser2-P) and PCNA.
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Perform the ligation and amplification steps.
-
-
Imaging and Analysis:
-
Mount coverslips with DAPI-containing mounting medium.
-
Image using a fluorescence microscope.
-
Quantify the number of PLA foci per nucleus using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Experimental Workflows
Technical Support Center: Enhancing AZD6738 Efficacy in p53-Proficient Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the efficacy of the ATR inhibitor AZD6738 (Ceralasertib) in cancer models with wild-type p53.
Frequently Asked Questions (FAQs)
Q1: Why is there a perception that this compound and other ATR inhibitors are less effective in p53-proficient cancer models?
A1: The tumor suppressor protein p53 is a critical regulator of the G1/S cell cycle checkpoint. In response to DNA damage, wild-type p53 can halt the cell cycle in G1, allowing time for DNA repair before replication begins. Cancer cells with defective p53 lack this G1 checkpoint and are therefore more reliant on the S and G2/M checkpoints, which are controlled by the ATR kinase, to repair DNA damage and survive.[1][2][3] Consequently, inhibiting ATR with this compound in p53-deficient cells can lead to a synthetic lethal effect.[4][5] In p53-proficient cells, the intact G1 checkpoint can partially compensate for the loss of ATR function, potentially leading to reduced single-agent efficacy of this compound.
Q2: Can this compound be effective in p53-proficient cancers?
A2: Yes, while single-agent activity may be more pronounced in p53-deficient models, the efficacy of this compound in p53-proficient cancers can be significantly enhanced through combination therapies.[1][6][7] Studies have shown that combining this compound with DNA-damaging agents like chemotherapy or radiotherapy can sensitize p53-proficient cells to treatment.[7][8][9]
Q3: What is the rationale for combining this compound with chemotherapy in p53-proficient models?
A3: Chemotherapeutic agents that induce DNA damage and replication stress, such as cisplatin, carboplatin, 5-fluorouracil (B62378) (5-FU), and gemcitabine, can increase the reliance of cancer cells on the ATR-mediated DNA damage response (DDR), even in the presence of wild-type p53.[2][3][10] By co-administering this compound, the ATR-dependent cell cycle checkpoints are abrogated, preventing the repair of chemotherapy-induced DNA damage and leading to mitotic catastrophe and cell death.[2][11]
Q4: How does this compound synergize with radiotherapy, and is this dependent on p53 status?
A4: this compound acts as a potent radiosensitizer by inhibiting the ATR-dependent G2/M checkpoint, which is crucial for repairing radiation-induced DNA double-strand breaks before cells enter mitosis.[7][12][13] This effect has been shown to be largely independent of p53 status in multiple cancer cell lines.[7][8][9] By preventing this checkpoint, this compound forces cells with radiation-damaged DNA into mitosis, resulting in increased cell death.
Q5: Are there other targeted therapies that can be combined with this compound in p53-proficient settings?
A5: Yes, preclinical studies have shown that combining this compound with inhibitors of other DNA repair pathways, such as PARP inhibitors (e.g., olaparib) or DNA-PK inhibitors, can be effective irrespective of p53 status.[7][12] This approach of dual targeting of the DDR can create synthetic lethality even in cancer cells with functional p53.
Troubleshooting Guides
Issue 1: Limited single-agent efficacy of this compound in a p53-proficient cancer cell line.
| Possible Cause | Troubleshooting Suggestion | Experimental Validation |
| Intact G1/S checkpoint compensating for ATR inhibition. | Combine this compound with a DNA-damaging chemotherapeutic agent (e.g., cisplatin, 5-FU) to induce replication stress and increase dependency on the G2/M checkpoint. | Perform cell viability assays (e.g., MTT, clonogenic survival) to assess for synergistic effects. Analyze cell cycle distribution by flow cytometry to confirm abrogation of the G2/M checkpoint. |
| Low endogenous replication stress. | Expose cells to low doses of DNA-damaging agents or radiotherapy in combination with this compound. | Western blot analysis for markers of DNA damage and replication stress (e.g., γH2AX, p-CHK1) to confirm target engagement and pathway activation. |
| Upregulation of compensatory DNA repair pathways. | Investigate the potential for combining this compound with inhibitors of other DDR pathways, such as PARP or DNA-PK inhibitors. | Conduct combination index studies to determine if the drug interactions are synergistic, additive, or antagonistic. |
| Mechanisms of p53 inactivation despite wild-type status. | In some tumors, wild-type p53 function can be compromised by other mechanisms, such as overexpression of MDM2.[14][15] | Assess the expression and functional status of p53 and its regulatory proteins (e.g., MDM2, p21) by western blot and qPCR. |
Issue 2: Sub-optimal synergy observed when combining this compound with a DNA-damaging agent.
| Possible Cause | Troubleshooting Suggestion | Experimental Validation |
| Incorrect dosing schedule. | The timing of drug administration can be critical. For some combinations, administering this compound after the DNA-damaging agent may be more effective.[10] | Perform in vitro and in vivo experiments with varying dosing schedules (pre-treatment, co-treatment, post-treatment) to determine the optimal sequence. |
| Drug resistance mechanisms. | Cancer cells may develop resistance through various mechanisms, including drug efflux pumps or alterations in the target pathway. | Perform transcriptomic or proteomic analysis to identify potential resistance mechanisms. Evaluate the expression of drug transporters like P-glycoprotein. |
| Cell line-specific factors. | The genetic and epigenetic landscape of a cell line can influence its response to drug combinations. | Test the combination in a panel of different p53-proficient cell lines from various cancer types to assess the generalizability of the findings. |
Quantitative Data from Preclinical Studies
Table 1: In Vitro Synergy of this compound with Chemotherapy in Colorectal Cancer Cell Lines.
| Cell Line | p53 Status | Chemotherapeutic Agent | Combination Effect | Reference |
| HT29 | Mutant | 5-Fluorouracil | Synergistic | [2] |
| SW480 | Mutant | 5-Fluorouracil | Synergistic | [2] |
| HCT116 | Wild-type | 5-Fluorouracil | Synergistic | [2] |
| DLD-1 | Mutant | 5-Fluorouracil | Synergistic | [2] |
| HCT116 | Wild-type | Trifluridine (B1683248) (FTD) | Synergistic | [16] |
| HT29 | Mutant | Trifluridine (FTD) | Synergistic | [16] |
Table 2: Radiosensitization Effect of ATR Inhibition in Isogenic HCT116 Cell Lines.
| Cell Line | p53 Status | ATR Inhibitor | Radiosensitization | Reference |
| HCT116 p53+/+ | Wild-type | VE-821 | Yes | [6] |
| HCT116 p53-/- | Null | VE-821 | Yes | [6] |
| HCT116 p53+/+ | Wild-type | This compound + KU-0060648 (DNA-PKi) | Additive | [7] |
| HCT116 p53-/- | Null | This compound + KU-0060648 (DNA-PKi) | Additive | [7] |
Key Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, the combination agent (chemotherapy or radiation), or both for a specified duration (e.g., 24 hours for drugs). For radiation, irradiate the cells after drug treatment.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
2. Western Blotting for DNA Damage Response Markers
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the ATR signaling pathway.
-
Cell Lysis: Treat cells with the desired compounds for the indicated times. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ATR, p-CHK1 (Ser345), γH2AX, and total protein counterparts, as well as a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Fixation: Treat cells with the experimental agents. Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Diagrams
Caption: The ATR signaling pathway in response to DNA damage and the inhibitory effect of this compound.
Caption: A typical experimental workflow for evaluating this compound combinations in p53-proficient cancer cells.
Caption: The rationale for using combination therapies with this compound in p53-proficient cancers.
References
- 1. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 8. The Application of ATR Kinase Inhibitor this compound in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosensitization by the ATR Inhibitor this compound through Generation of Acentric Micronuclei [ouci.dntb.gov.ua]
- 10. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergism of this compound, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiosensitization by the ATR Inhibitor this compound through Generation of Acentric Micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of AZD6738 (Ceralasertib) and Other ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of AZD6738 (ceralasertib) with other prominent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, including berzosertib (M6620), elimusertib (BAY-1895344), and M4344 (gartisertib). ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In many cancers that exhibit high replication stress or defects in other DDR pathways (like ATM deficiency), there is a heightened dependency on ATR for survival, making it a prime therapeutic target.[1][2][3]
Mechanism of Action: Targeting the ATR-Chk1 Pathway
ATR inhibitors are small molecules that function as ATP-competitive inhibitors of the ATR kinase.[1] ATR is activated in response to single-stranded DNA (ssDNA), a structure that commonly arises from replication stress or the processing of DNA damage.[4] Upon activation, ATR, with its partner ATRIP, phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5][4][6] This signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[5][7] By blocking the kinase activity of ATR, these inhibitors abrogate this protective response, forcing cells with damaged DNA into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[1][2] This is particularly effective in cancer cells with existing DDR defects, a concept known as synthetic lethality.[8]
Figure 1. Simplified ATR signaling pathway and the point of intervention for ATR inhibitors.
Quantitative Data Comparison
The following tables summarize key preclinical and clinical data for this compound and other ATR inhibitors, providing a quantitative basis for comparison.
Table 1: Preclinical Potency and Cellular Activity
This table compares the in vitro potency of various ATR inhibitors against the ATR kinase and their activity in cellular assays, typically measured by the inhibition of Chk1 phosphorylation. Lower IC50 values indicate higher potency.
| Inhibitor | Alias(es) | Type | ATR Kinase IC50 / Ki | Cellular p-Chk1 IC50 | Key References |
| Ceralasertib | This compound | Oral | ~1 nM | 74 nM | [9] |
| Berzosertib | M6620, VX-970 | IV | 19 nM | Higher concentration needed vs. M4344 | [10][11] |
| Elimusertib | BAY-1895344 | Oral | Potent | ~10 nM | [10][12] |
| Gartisertib | M4344, VX-803 | Oral | Highly Potent | ~10 nM | [10] |
| VE-821 | - | Preclinical Tool | 13 nM (Ki) | N/A | [9] |
Data compiled from multiple sources; direct comparison should be made with caution due to variations in assay conditions.
Table 2: Comparative In Vivo & Clinical Efficacy
This table provides an overview of the efficacy of ATR inhibitors from preclinical xenograft models and early-phase clinical trials. Direct head-to-head clinical trials are limited.
| Inhibitor | Model / Trial Setting | Combination Agent | Efficacy Endpoint | Result | Key References |
| Ceralasertib (this compound) | ATM-deficient NSCLC Xenograft | Cisplatin | Tumor Growth | Near complete tumor regression | [13] |
| Phase I (Advanced Solid Tumors) | Monotherapy | Objective Response Rate (ORR) | 8% (5/67 patients) | [14] | |
| Berzosertib (M6620) | Phase I (Advanced Solid Tumors) | Cisplatin | Partial Response (PR) | 4/31 patients had a PR | [11] |
| Elimusertib (BAY-1895344) | Preclinical Models | Monotherapy | Antitumor Efficacy | Potent inhibitor of NB cell growth | [12] |
| Phase I (Advanced Solid Tumors) | Monotherapy | Clinical Benefit | Tumor shrinkage in ATM-mutated cancers | [15][16] |
Experimental Methodologies
Detailed protocols are crucial for reproducing and comparing experimental findings. Below are methodologies for key assays used to evaluate ATR inhibitor efficacy.
Cell Viability Assay (e.g., MTT/CellTiter-Glo)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50), a measure of cytotoxicity.[17][18]
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Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere overnight.[17]
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Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
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Incubation: Plates are incubated for a period that allows for multiple cell divisions, typically 72 hours.[18]
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Reagent Addition: A viability reagent (e.g., MTS, MTT, or CellTiter-Glo) is added to each well according to the manufacturer's instructions.[17]
-
Measurement: The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.
-
Analysis: Viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a non-linear regression curve.[17]
Western Blot for Phospho-Chk1 (Ser345) Inhibition
This pharmacodynamic assay measures the direct downstream effect of ATR inhibition in cells.[19]
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Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with the ATR inhibitor for a specified time (e.g., 1-3 hours).[20] To induce a robust ATR signal, cells are often co-treated with a DNA damaging agent (e.g., hydroxyurea (B1673989) or camptothecin).[20][21]
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Protein Extraction: Cells are washed with PBS and lysed with a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
SDS-PAGE and Transfer: Protein lysates are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[22]
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Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated Chk1 (Ser345).[23] After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
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Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager.[19]
-
Analysis: To quantify the inhibition, the membrane is often stripped and re-probed for total Chk1 and a loading control (e.g., β-actin). The p-Chk1 signal is normalized to the total Chk1 signal.[19]
In Vivo Tumor Xenograft Study
This preclinical model assesses the anti-tumor activity of an ATR inhibitor in a living organism.[24]
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Cell Implantation: Human cancer cells (e.g., 5 million cells of an ATM-deficient line like NCI-H23) are suspended in a solution like PBS/Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[10][13]
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
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Treatment Administration: The ATR inhibitor is administered according to a predetermined dose and schedule (e.g., for this compound, 50 mg/kg daily via oral gavage).[13] Combination therapies involve co-administration of another agent like cisplatin.
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Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) throughout the study.
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Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and control groups. In some cases, tumors are harvested for pharmacodynamic analysis (e.g., γH2AX staining).[24]
Visualizing Key Concepts and Workflows
Figure 2. The principle of synthetic lethality with ATR inhibitors in ATM-deficient cancer cells.
Figure 3. A standard workflow for the preclinical evaluation of an ATR inhibitor's efficacy.
Summary and Conclusion
This compound (ceralasertib) is a potent and selective oral ATR inhibitor with demonstrated preclinical and clinical activity, both as a monotherapy and in combination with DNA-damaging agents.[13][14] Comparative data suggests that newer agents like M4344 and elimusertib may exhibit higher potency in certain preclinical models.[10] However, direct head-to-head clinical comparisons are lacking, and the ultimate therapeutic efficacy will depend on a multitude of factors including pharmacokinetics, safety profile, and patient selection.[15][25]
The principle of synthetic lethality, particularly in tumors with ATM deficiency, remains the most compelling rationale for the clinical development of all ATR inhibitors.[26][27] Future research will focus on identifying robust biomarkers to select patients most likely to benefit from this class of drugs and on optimizing combination strategies to maximize anti-tumor efficacy while managing toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 8. benchchem.com [benchchem.com]
- 9. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATR inhibition enables complete tumour regression in ALK-driven NB mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. The Pharmacokinetics, Toxicity, and Immunological Effects of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitors this compound (ceralasertib) and BAY-1895344 (elimusertib) - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 16. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Methods for Studying Checkpoint Kinases – Chk1 | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Validating the Synergistic Interaction Between AZD6738 and Olaparib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of ATR inhibitors, such as AZD6738 (ceralasertib), and PARP inhibitors, like olaparib (B1684210), represents a promising therapeutic strategy in oncology. This guide provides an objective comparison of the synergistic effects of this combination, supported by experimental data, to validate its enhanced anti-tumor activity. The dual inhibition of these key players in the DNA Damage Response (DDR) pathway has been shown to be particularly effective in cancer cells with deficiencies in homologous recombination repair (HRR).
Mechanism of Synergistic Interaction
Olaparib inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can stall replication forks and generate more toxic DNA double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficient HRR pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[1]
This compound is a potent and selective inhibitor of the ATR kinase.[1][2] ATR is a master regulator of the DDR, activated in response to stalled replication forks and single-stranded DNA.[1] By inhibiting ATR, this compound prevents the cell from arresting the cell cycle to repair DNA damage, forcing cells with accumulated DNA damage to enter mitosis prematurely.[3] This leads to "replication catastrophe," characterized by widespread chromosomal aberrations and subsequent cell death.[4]
The synergistic effect of combining this compound and olaparib stems from a multi-pronged assault on the cancer cell's ability to manage DNA damage. Olaparib creates an abundance of DNA lesions, while this compound dismantles the primary signaling pathway that would normally allow the cell to pause and repair this damage. This combination has been shown to be effective even in tumors that have developed resistance to PARP inhibitors alone.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, demonstrating the synergistic anti-cancer activity of the this compound and olaparib combination across different cancer cell lines and experimental endpoints.
Table 1: Synergistic Growth Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| FaDu ATM-KO | Head and Neck Squamous Cell Carcinoma | Sytox Green Live/Dead Assay | High Loewe synergy scores for the combination treatment. | [6][7] |
| NCI-H23 | Lung Carcinoma | Sytox Green Live/Dead Assay | Enhanced growth inhibition with the combination compared to single agents. | [6] |
| A673 | Ewing Sarcoma | Cell Viability Assay | Multiple concentrations of the drug combination were synergistic (Combination Index <0.7). | [8] |
| TC32 | Ewing Sarcoma | Cell Viability Assay | Multiple dose combinations demonstrated anti-Ewing activity. | [8] |
| UWB1.289 (BRCA1-mutant) | Ovarian Cancer | Growth Inhibition Assay | This compound potentiates the activity of olaparib and shows synergistic growth inhibition. | [2] |
| ATM- and BRCA1-deficient TK6 cells | Lymphoblastoid | Combination Index | Synergistic interaction observed (CI = 0.59 ± 0.01 and CI = 0.57 ± 0.12, respectively). |
Table 2: Enhancement of DNA Damage
| Cell Line | Cancer Type | Endpoint | Key Findings | Reference |
| UWB1.289 (BRCA1-mutant) | Ovarian Cancer | Chromosomal Aberrations | The combination significantly increased the mean number of chromosomal aberrations per spread (~34) compared to olaparib (~11) or this compound (~8) alone. | [2] |
| FaDu ATM-KO | Head and Neck Squamous Cell Carcinoma | Chromosomal Aberrations | The combination significantly increased chromosomal aberrations (13.0 aberrations/cell) compared to monotherapy in ATM-KO cells. | [7] |
| Pancreatic Cancer Cells | Pancreatic Cancer | DNA Double-Strand Breaks | The combination of olaparib, radiation, and this compound increased DNA double-strand breaks. | [9] |
| TK6 cell lines | Lymphoblastoid | Micronucleus Induction & γH2AX foci | This compound amplifies the effects of PARP inhibitors on micronucleus induction and increases double-strand DNA breaks in mitotic cells. | [10] |
Table 3: Impact on Cell Cycle Progression
| Cell Line | Cancer Type | Key Findings | Reference |
| FaDu ATM-WT and KO | Head and Neck Squamous Cell Carcinoma | Olaparib treatment caused a dose-dependent increase in the G2/M population. Co-dosing with this compound abrogated this G2/M arrest, forcing cells to progress into a second S-phase with unrepaired DNA. | [7][11] |
| TK6 cell lines | Lymphoblastoid | This compound diminished G2/M checkpoint activation induced by PARP inhibitors, allowing DNA damage-containing cells to continue dividing. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Growth Inhibition Assays
1. WST-1 Assay
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, olaparib, or the combination, and include untreated and vehicle-treated controls.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[5][9]
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.[5][9]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Sytox Green Live/Dead Assay
-
Principle: Sytox Green is a high-affinity nucleic acid stain that does not cross the membrane of live cells but easily penetrates cells with compromised plasma membranes (a hallmark of late apoptosis or necrosis).
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the WST-1 assay.
-
At the end of the treatment period, add Sytox Green nucleic acid stain to each well at a final concentration of 10 nM to 1 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
The fluorescence signal is proportional to the number of dead cells.
-
DNA Damage Analysis
Western Blot for γH2AX
-
Principle: Histone H2AX is phosphorylated at serine 139 (termed γH2AX) in response to DNA double-strand breaks. Detection of γH2AX by western blot is a sensitive indicator of DNA damage.
-
Protocol:
-
Culture and treat cells with this compound, olaparib, or the combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load 30-50 µg of protein per lane on a 12-15% SDS-PAGE gel and run at 100-120V.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For low molecular weight proteins like H2AX (~15 kDa), a wet transfer at 30V overnight in a cold room is often recommended.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL chemiluminescence substrate.
-
Cell Cycle Analysis
Flow Cytometry with DAPI Staining
-
Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. The intensity of DAPI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound, olaparib, or the combination.
-
Harvest approximately 1-2 million cells per sample.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at 4°C.[3]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a DAPI/Triton X-100 staining solution.[3]
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the samples on a flow cytometer, exciting with a UV laser and measuring emission at ~450 nm.[3]
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The synergistic mechanism of olaparib and this compound.
Caption: A typical experimental workflow for validating synergy.
References
- 1. Yeast Cell Cycle with SYTOX Green - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 6. materialneutral.info [materialneutral.info]
- 7. Determining cell cycle stages by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. No WB bands for H2AX at all...! - SDS-PAGE and Western Blotting [protocol-online.org]
AZD6738 (Ceralasertib): A Comparative Guide to its Efficacy in ATM-Deficient vs. ATM-Proficient Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AZD6738 (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancer cell lines with deficient versus proficient Ataxia-Telangiectasia Mutated (ATM) function. The data presented herein, compiled from preclinical studies, highlights the synthetic lethal relationship between ATR inhibition and ATM deficiency, offering a strong rationale for patient stratification in clinical trials.
Executive Summary
This compound demonstrates significantly greater efficacy, both as a monotherapy and in combination with DNA-damaging agents, in ATM-deficient cancer cells compared to their ATM-proficient counterparts. This enhanced sensitivity is attributed to the critical role of ATR in compensating for the loss of ATM in the DNA damage response (DDR). In ATM-deficient cells, inhibition of ATR by this compound leads to unresolved replication stress, accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. Conversely, ATM-proficient cells can rely on a functional ATM-Chk2 pathway to manage DNA damage, rendering them less susceptible to ATR inhibition.
Data Presentation
Table 1: Monotherapy Efficacy of this compound in ATM-Deficient vs. ATM-Proficient Cell Lines
| Cell Line | Cancer Type | ATM Status | Endpoint | This compound IC50 / Effect | Reference |
| SNU-601 | Gastric Cancer | Deficient | Cell Viability (MTT Assay) | ~0.5 µM | [1][2] |
| SNU-484 | Gastric Cancer | Proficient | Cell Viability (MTT Assay) | >10 µM | [1][2] |
| NCI-H23 | Non-Small Cell Lung Cancer | Deficient | Tumor Growth in Xenograft | Significant dose-dependent inhibition | [3][4] |
| A549 | Non-Small Cell Lung Cancer | Proficient | Tumor Growth in Xenograft | No significant inhibition | [4] |
| LoVo | Colorectal Adenocarcinoma | Deficient (MRE11A mutant) | Tumor Growth in Xenograft | Significant dose-dependent inhibition | [4] |
| Granta-519 | Mantle Cell Lymphoma | Deficient | Tumor Growth in Xenograft | Significant antitumor activity | [4] |
| FaDu ATM knockout | Head and Neck Squamous Cell Carcinoma | Deficient (Engineered) | Tumor Growth in Xenograft | Significant antitumor activity | [4] |
| SNU-478 | Biliary Tract Cancer | Low ATM expression | Cell Viability (MTT Assay) | IC50: 0.46 µM | [5] |
| SNU-869 | Biliary Tract Cancer | Low ATM expression | Cell Viability (MTT Assay) | IC50: 0.44 µM | [5] |
| SNU-2670 | Biliary Tract Cancer | Low ATM expression | Cell Viability (MTT Assay) | IC50: >10 µM | [5] |
Table 2: Combination Therapy Efficacy of this compound in ATM-Deficient vs. ATM-Proficient Cell Lines
| Cell Line | Cancer Type | ATM Status | Combination Agent | Endpoint | Observed Effect | Reference |
| NCI-H23 | Non-Small Cell Lung Cancer | Deficient | Cisplatin (B142131) | Tumor Regression in Xenograft | Near complete tumor regression | [6] |
| H460 | Non-Small Cell Lung Cancer | Proficient | Cisplatin | Cell Viability | Potentiation of cytotoxicity | [6] |
| ATM-deficient A549 | Lung Cancer | Deficient (Engineered) | Olaparib | Apoptosis | Induction of apoptosis | [7] |
| ATM-proficient A549 | Lung Cancer | Proficient | Olaparib | Apoptosis | Little effect on viability | [7] |
| SNU-478 | Biliary Tract Cancer | Low ATM expression | Cisplatin, 5-FU | Cell Proliferation | Synergistic anti-proliferative effects | [5] |
| SNU-245 | Biliary Tract Cancer | Low ATM expression | Cisplatin, Gemcitabine, 5-FU | Cell Proliferation | Strong synergistic anti-proliferative effects | [5] |
| SNU-2670 | Biliary Tract Cancer | Low ATM expression | Cisplatin, Gemcitabine, 5-FU | Cell Proliferation | Strong synergistic anti-proliferative effects | [5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways in ATM-proficient versus ATM-deficient cells treated with this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies to assess cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of this compound concentrations for 3 to 5 days.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for DNA Damage Markers
This protocol outlines the detection of key phosphorylated proteins in the DNA damage response pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-CHK1 (Ser345), γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation: Treat cells with this compound, then harvest and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for RAD51 Foci Formation
This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination repair.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block the cells with a suitable blocking buffer (e.g., BSA in PBS) and then incubate with a primary antibody against RAD51. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Capture images using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than a defined number of foci (e.g., >5).
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject ATM-deficient or -proficient cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at a predetermined dose and schedule. For combination studies, administer the other therapeutic agent (e.g., cisplatin) as per the established protocol.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers). Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The preclinical data strongly support the hypothesis that ATM deficiency is a key predictive biomarker for sensitivity to the ATR inhibitor this compound. The pronounced efficacy observed in ATM-deficient models, both as a monotherapy and in combination with DNA-damaging agents, provides a compelling rationale for the clinical development of this compound in patient populations with ATM-mutated or otherwise deficient tumors. The experimental protocols and data presented in this guide offer a valuable resource for researchers and clinicians working to advance targeted therapies in oncology.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. oncotarget.com [oncotarget.com]
- 3. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
AZD6738 (Ceralasertib) vs. Standard-of-Care Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for AZD6738 (ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with standard-of-care chemotherapy in various cancer types. The information is based on publicly available data from clinical trials and preclinical studies.
Executive Summary
This compound is an orally administered ATR kinase inhibitor that targets the DNA damage response (DDR) pathway. By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing DNA repair defects or high replication stress. Clinical trials have explored this compound both as a monotherapy and in combination with standard-of-care chemotherapies, demonstrating promising anti-tumor activity. This guide focuses on the results of combination therapies with paclitaxel (B517696) and carboplatin (B1684641), and provides context from a trial comparing a ceralasertib-containing regimen to docetaxel.
Data Presentation: Quantitative Clinical Trial Results
The following tables summarize the key quantitative data from clinical trials involving this compound in combination with standard-of-care chemotherapy. It is important to note that the data for the combination therapies are from Phase I trials and are not from direct head-to-head comparisons with the chemotherapy-alone arms within the same study, unless otherwise specified.
Table 1: this compound in Combination with Paclitaxel in Refractory Solid Tumors
This Phase I study evaluated the safety and efficacy of this compound combined with weekly paclitaxel in patients with advanced solid tumors, with a specific cohort for melanoma patients who had failed prior anti-PD-1/L1 therapy.[1][2][3][4]
| Endpoint | Full Analysis Set (N=57) | Melanoma Subgroup (N=33) |
| Recommended Phase II Dose (RP2D) | Ceralasertib 240 mg BD (twice daily) on days 1-14 + Paclitaxel 80 mg/m² on days 1, 8, 15 of a 28-day cycle | Ceralasertib 240 mg BD (twice daily) on days 1-14 + Paclitaxel 80 mg/m² on days 1, 8, 15 of a 28-day cycle |
| Overall Response Rate (ORR) | 22.6% (95% CI, 12.5–35.3) | 33.3% (95% CI, 18.0–51.8) |
| Median Progression-Free Survival (mPFS) | Not Reported | 3.6 months (95% CI, 2.0–5.8) |
| Median Overall Survival (mOS) | Not Reported | 7.4 months (95% CI, 5.7–11.9) |
| Median Duration of Response | Not Reported | 9.9 months (95% CI, 3.7–23.2) |
| Common Grade ≥3 Toxicities | Neutropenia (68%), Anemia (44%), Thrombocytopenia (37%) | Not Separately Reported |
Table 2: this compound in Combination with Carboplatin in Advanced Solid Tumors
This Phase I study assessed the safety and tolerability of this compound in combination with carboplatin in patients with advanced solid malignancies.[5][6][7][8][9]
| Endpoint | This compound + Carboplatin (N=36) |
| Recommended Phase II Dose (RP2D) | Ceralasertib 40 mg QD (once daily) on days 1-2 with Carboplatin AUC5 every 3 weeks |
| Confirmed Partial Responses | 2 patients (with absent or low ATM or SLFN11 protein expression) |
| Stable Disease | 18 of 34 (53%) response-evaluable patients |
| Common Grade ≥3 Treatment-Emergent Adverse Events | Anemia (39%), Thrombocytopenia (36%), Neutropenia (25%) |
Table 3: Ceralasertib plus Durvalumab vs. Docetaxel in Advanced/Metastatic NSCLC (HUDSON Phase II Study)
The Phase II HUDSON study provided preliminary data for the combination of ceralasertib and durvalumab compared to other regimens in patients with NSCLC who progressed after anti-PD-(L)1 and platinum-based chemotherapy.[10] This data led to the ongoing Phase III LATIFY trial.[11][12][13][14]
| Endpoint | Ceralasertib + Durvalumab | Other Regimens, Pooled |
| Objective Response Rate (ORR) | 13.9% | 2.6% |
| Median Progression-Free Survival (mPFS) | 5.8 months (80% CI 4.6–7.4) | 2.7 months (80% CI 1.8–2.8) |
| Median Overall Survival (mOS) | 17.4 months (80% CI 14.1–20.3) | 9.4 months (80% CI 7.5–10.6) |
Experimental Protocols
Phase I Study of this compound with Paclitaxel[1][2][3][4]
-
Study Design: This was a single-center, open-label, non-randomized Phase I dose-escalation study employing a rolling 6 design.
-
Patient Population: Eligible patients had solid tumors and were enriched for melanoma. They had an ECOG performance status of 0 or 1 and had received standard-of-care chemotherapy.
-
Dosing and Administration: Ceralasertib was administered orally, with doses escalated from 40 mg once daily to 240 mg twice daily. Paclitaxel was given at a fixed dose of 80 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of ceralasertib in combination with paclitaxel.
-
Secondary Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.
-
Tumor Response Evaluation: Tumor assessments were performed according to RECIST v1.1 criteria.
Phase I Study of this compound with Carboplatin[5][6][7][8][9]
-
Study Design: This was a multi-center, open-label, Phase I dose-escalation study.
-
Patient Population: Eligible patients were ≥18 years old with a histologic or cytologic confirmation of an advanced malignancy suitable for the study treatment and an ECOG performance status of 0 or 1.
-
Dosing and Administration: Patients received a fixed dose of carboplatin (AUC5) intravenously on day 1 of each 21-day cycle. Ceralasertib was administered orally at escalating doses (from 20 mg twice daily to 60 mg once daily) with various schedules being assessed.
-
Primary Objective: To assess the safety and tolerability of ceralasertib in combination with carboplatin and to establish the MTD and RP2D.
-
Secondary Objectives: To evaluate preliminary anti-tumor activity (RECIST v1.1), pharmacokinetics, and pharmacodynamics.
Mandatory Visualizations
Signaling Pathway of this compound (Ceralasertib)
Caption: Mechanism of action of this compound in the ATR signaling pathway.
Experimental Workflow for a Phase I Dose-Escalation Trial
Caption: Generalized workflow for a Phase I dose-escalation clinical trial.
References
- 1. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study – ScienceOpen [scienceopen.com]
- 10. esmo.org [esmo.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase III Study of Ceralasertib plus Durvalumab versus Docetaxel in Patients with Non Small Cell Lung Cancer (NSCLC) Whose Disease Progressed On or After Prior Anti PD (L)1 Therapy And Platinum Based Chemotherapy [astrazenecaclinicaltrials.com]
- 14. NSCLC: three trials to keep an eye on - Clinical Trials Arena [clinicaltrialsarena.com]
AZD6738 (Ceralasertib): A Comparative Analysis of its Therapeutic Effects in Solid Tumors Versus Hematological Malignancies
An in-depth examination of the preclinical and clinical evidence for the ATR inhibitor AZD6738, highlighting its differential efficacy, mechanisms of action, and therapeutic potential across a spectrum of cancers.
This compound, also known as ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] Its mechanism of action, which involves crippling the ability of cancer cells to repair damaged DNA, has positioned it as a promising therapeutic agent in oncology.[1] This guide provides a comprehensive comparison of the effects of this compound in solid tumors and hematological malignancies, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Exploiting DNA Repair Dependencies
ATR kinase is a pivotal component of the DDR pathway, activated in response to DNA single-strand breaks and replication stress.[2][3] Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[1][2] By inhibiting ATR, this compound prevents this repair process, leading to an accumulation of DNA damage and ultimately, cell death, a process known as synthetic lethality.[1][4] This is particularly effective in cancer cells that have a high degree of replication stress or harbor defects in other DDR pathways, such as mutations in ATM or BRCA1/2 genes.[1][5] Preclinical studies have shown that this compound inhibits the phosphorylation of CHK1, a key downstream target of ATR, and induces markers of DNA damage such as γH2AX.[6][7]
Comparative Efficacy and Sensitivity
A notable distinction between the activity of this compound in solid tumors and hematological malignancies is the inherent sensitivity of the latter. A large in vitro screen of 276 cancer cell lines demonstrated that hematologic cell lines were generally more sensitive to this compound monotherapy than solid tumor cell lines, with a median 50% growth inhibition (GI50) of 0.82 µmol/L compared to 1.68 µmol/L for solid tumor cells.[7] This enhanced sensitivity in hematological malignancies may be attributed to a higher reliance on the ATR pathway for survival due to underlying genomic instability or specific driver mutations.
This compound in Solid Tumors: A Broad Therapeutic Strategy
In solid tumors, this compound has been extensively evaluated both as a monotherapy and in combination with a wide array of anti-cancer agents.
Monotherapy and Combination Approaches
Clinical and preclinical investigations have explored this compound in combination with:
-
Chemotherapy: Agents that induce DNA damage, such as carboplatin, paclitaxel, cisplatin, and gemcitabine, have shown synergistic effects with this compound.[4][7][8][9]
-
PARP Inhibitors: The combination with PARP inhibitors like olaparib (B1684210) has demonstrated significant efficacy, particularly in tumors with deficiencies in homologous recombination repair.[4][7]
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors like durvalumab is being investigated to potentially enhance anti-tumor immune responses.[10][11]
-
Radiotherapy: this compound can act as a radiosensitizer, increasing the efficacy of radiation treatment.[12][13]
Clinical Landscape in Solid Tumors
Multiple Phase I and II clinical trials have assessed the safety and efficacy of this compound in a variety of advanced solid tumors, including renal cell carcinoma, urothelial carcinoma, pancreatic cancer, endometrial cancer, gastric cancer, and melanoma.[8][10][12][14][15][16] These studies have established recommended phase II doses for various combinations and have shown preliminary evidence of anti-tumor activity.
This compound in Hematological Malignancies: A Targeted Approach
The therapeutic strategy for this compound in hematological malignancies is often more targeted, leveraging the specific genetic vulnerabilities of these cancers.
Rationale and Therapeutic Combinations
The rationale for using this compound in hematological malignancies is underscored by the frequent occurrence of mutations that increase replication stress, such as those in splicing factor genes (e.g., SF3B1, SRSF2) in myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[17] Preclinical studies have demonstrated synergistic effects when this compound is combined with chemotherapy and targeted agents in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and acute myeloid leukemia (AML).[3][18][19]
Clinical Evidence in Hematological Malignancies
Clinical investigation of this compound in hematological malignancies has shown promising results, particularly in MDS and CMML. A clinical study in patients who have failed hypomethylating agent therapy demonstrated clinical activity with this compound monotherapy, with overall response rates of 27-29% depending on the dosing schedule.[17][20]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in solid tumors and hematological malignancies.
Table 1: Preclinical Sensitivity of Cancer Cell Lines to this compound Monotherapy
| Cancer Type Category | Median GI50 (µmol/L) |
| Hematological Malignancies | 0.82 |
| Solid Tumors | 1.68 |
| (Data from a screen of 276 cancer cell lines)[7] |
Table 2: Clinical Efficacy of this compound in Solid Tumors (Select Trials)
| Tumor Type | Combination Agent(s) | Phase | Key Efficacy Metric | Result |
| Advanced Solid Tumors | Carboplatin | I | Partial Responses | 2 patients with absent/low ATM or SLFN11 expression |
| Advanced Solid Tumors | Monotherapy | I | Partial Responses | 5 confirmed partial responses (8%) |
| Metastatic Melanoma (anti-PD-1 resistant) | Paclitaxel | I | Overall Response Rate | 33.3% |
| Advanced Gastric Cancer | Durvalumab | II | Overall Response Rate | Not specified in abstract |
| Metastatic Melanoma (anti-PD-1 failed) | Durvalumab | II | Overall Response Rate | 31.0% |
Table 3: Clinical Efficacy of this compound in Hematological Malignancies (MDS/CMML)
| Dosing Schedule | Overall Response Rate | Median Overall Survival | Median Progression-Free Survival |
| 160mg BID (14 days on/14 days off) | 27% | 12 months | 5.9 months |
| 160mg BID (7 days on/7 days off) | 29% | 13 months | 5.9 months |
| (Data from a study in patients with MDS or CMML after prior hypomethylating agent therapy)[17][20] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Cell Line Growth Inhibition Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the treatment period.[7]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for a specified period, typically 3-5 days.[6][21]
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo, which quantifies ATP levels.[21]
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from dose-response curves.[21]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells or patient-derived xenografts (PDXs).[7][9]
-
Treatment Administration: Once tumors reach a specified size, mice are treated with this compound (administered orally), a combination agent, or vehicle control.[7][9]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[7][9]
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between treatment groups.[7][9]
Phase I Clinical Trial Design
-
Patient Population: Patients with advanced, refractory solid tumors for whom standard therapies are no longer effective.[8][14]
-
Study Design: Typically, an open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of this compound, both as a monotherapy and in combination with other agents.[8][14]
-
Assessments: Safety and tolerability are the primary endpoints, assessed through monitoring of adverse events. Secondary endpoints include pharmacokinetic profiling and preliminary anti-tumor activity, evaluated using criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[8][22]
Visualizing the Molecular and Experimental Landscape
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound in inhibiting the ATR signaling pathway.
Caption: Generalized experimental workflow for an in vivo xenograft study.
Conclusion
This compound (ceralasertib) has demonstrated significant therapeutic potential in both solid tumors and hematological malignancies by targeting the critical ATR kinase in the DNA damage response pathway. While the overarching mechanism of action is consistent across cancer types, the enhanced sensitivity of hematological malignancies in preclinical models and the distinct clinical strategies employed highlight the importance of a nuanced, disease-specific approach to its development. In solid tumors, the broad applicability of this compound in combination with various DNA-damaging agents and other targeted therapies is a key area of investigation. For hematological malignancies, a more targeted strategy, exploiting inherent genetic vulnerabilities, appears promising. Continued research, particularly biomarker-driven clinical trials, will be essential to further delineate the patient populations most likely to benefit from this targeted therapy and to optimize its use in the complex landscape of cancer treatment.
References
- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UCSF Kidney Cancer Trial → Ceralasertib (this compound) Alone and in Combination With Olaparib or Durvalumab in Patients With Solid Tumors [clinicaltrials.ucsf.edu]
- 11. Phase II study of ceralasertib (this compound) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Phase II study of ceralasertib (this compound) in combination with durvalumab in patients with advanced/metastatic melanoma who have failed prior anti-PD-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paper: Clinical Activity and Safety of the Oral ATR Inhibitor Ceralasertib (this compound) in Patients with MDS or CMML after Prior HMA Therapy [ash.confex.com]
- 18. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
- 21. selleckchem.com [selleckchem.com]
- 22. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Ceralasertib Clinical Trials: A Comparative Analysis of Phase I/II Studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key Phase I and II clinical trials involving Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Ceralasertib's mechanism of action, targeting the DNA damage response (DDR) pathway, has shown promise in various cancer types, both as a monotherapy and in combination with other anticancer agents. This guide summarizes crucial experimental data, details methodologies, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of Ceralasertib's clinical development.
Ceralasertib functions by inhibiting ATR, a pivotal kinase in the cellular response to DNA damage and replication stress.[1] By disrupting this pathway, Ceralasertib can induce synthetic lethality in cancer cells with existing defects in other DDR components, such as ATM or BRCA1/2 mutations.[1] This targeted approach has led to numerous clinical investigations across a spectrum of solid tumors.
Quantitative Data Summary: A Cross-Trial Comparison
The following tables provide a structured overview of the efficacy and safety data from key Phase I and II clinical trials of Ceralasertib.
Table 1: Efficacy Outcomes of Ceralasertib in Monotherapy and Combination Therapy
| Trial Identifier | Phase | Cancer Type(s) | Treatment Arm(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| PATRIOT (NCT02223923) | I | Advanced Solid Tumors | Ceralasertib Monotherapy | 5 partial responses out of 66 evaluable patients | Not Reported | Not Reported |
| NCT02630199 | I | Refractory Solid Tumors (enriched for melanoma) | Ceralasertib + Paclitaxel | 22.6% (Full analysis set, n=57); 33.3% (Melanoma subset, n=33)[2] | 3.6 months (Melanoma subset)[2] | 7.4 months (Melanoma subset)[2] |
| Phase II Gastric Cancer (NCT03780608) | II | Advanced Gastric Cancer | Ceralasertib + Durvalumab | 22.6%[3] | 3.0 months[3] | 6.7 months[3] |
| HUDSON (NCT03334617) | II | Advanced/Metastatic NSCLC | Ceralasertib + Durvalumab | 13.9% | 5.8 months | 17.4 months |
| CAPRI (NCT03462342) - Cohort A | II | Recurrent, Platinum-Sensitive Ovarian Cancer | Ceralasertib + Olaparib (B1684210) | 49%[4] | 8.4 months[4] | Not Reported |
| Phase II Melanoma | II | Advanced/Metastatic Melanoma (failed prior anti-PD-1) | Ceralasertib + Durvalumab | 30.0%[5] | 7.1 months[5] | 14.2 months[5] |
Table 2: Common Treatment-Emergent Adverse Events (Grade ≥3)
| Trial Identifier | Treatment Arm(s) | Anemia | Thrombocytopenia | Neutropenia | Fatigue | Nausea | Anorexia |
| NCT02630199 | Ceralasertib + Paclitaxel | 44% (all grades) | 37% (all grades) | 68% (all grades) | Not Reported | Not Reported | 26% (anorexia/nausea, all grades)[6] |
| Phase II Gastric Cancer (NCT03780608) | Ceralasertib + Durvalumab | 35.5% | 35.5% | Not Reported | 71.0% (all grades) | 64.5% (all grades) | 61.3% (all grades)[7] |
| CAPRI (NCT03462342) - Platinum-Resistant Cohort | Ceralasertib + Olaparib | 7.1% | Not Reported | Not Reported | 7.1% | 14.3% | 7.1%[8] |
| Phase II Melanoma | Ceralasertib + Durvalumab | 33.3% | 63.3% (all grades) | Not Reported | Not Reported | Not Reported | 66.7% (all grades)[5] |
| Phase I with Carboplatin | Ceralasertib + Carboplatin | 39% | 36% | 25% | Not Reported | Not Reported | Not Reported[9] |
Experimental Protocols
A cornerstone of clinical trial analysis is the understanding of the methodologies employed to generate the presented data. Below are detailed descriptions of key experimental protocols utilized in the Ceralasertib trials.
ATR Inhibition and DNA Damage Response Assessment
-
Objective: To confirm the on-target activity of Ceralasertib by measuring the modulation of downstream markers in the ATR signaling pathway and the induction of DNA damage markers.
-
Methodology:
-
Tumor Biopsies: Paired tumor biopsies are collected from patients at baseline (pre-treatment) and on-treatment.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned and stained with specific antibodies to detect key biomarkers.
-
pCHK1 (phosphorylated Checkpoint Kinase 1): As a direct downstream target of ATR, a decrease in pCHK1 levels following Ceralasertib treatment indicates successful ATR inhibition.[10]
-
γH2AX (phosphorylated H2A histone family member X): An increase in γH2AX serves as a marker for DNA double-strand breaks, indicating an accumulation of DNA damage due to the inhibition of repair pathways.[10]
-
pRAD50 (phosphorylated RAD50): Upregulation of pRAD50 suggests activation of the ATM pathway, a compensatory response to ATR inhibition.[9]
-
-
Image Analysis: Stained tissue sections are analyzed to quantify the expression levels of these biomarkers, often using an H-score which considers both the intensity and the percentage of stained cells.
-
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Ceralasertib in patients.
-
Methodology:
-
Blood Sampling: Serial blood samples are collected from patients at predefined time points after Ceralasertib administration.
-
Plasma Concentration Measurement: The concentration of Ceralasertib in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Key pharmacokinetic parameters are calculated from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.[9]
-
-
Efficacy Evaluation
-
Objective: To assess the anti-tumor activity of Ceralasertib-containing regimens.
-
Methodology:
-
Response Evaluation Criteria in Solid Tumors (RECIST v1.1): Tumor assessments are performed at baseline and at regular intervals during the study using imaging techniques such as CT scans or MRI. The sum of the diameters of target lesions is measured to determine the objective response, categorized as:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[3]
-
-
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved in Ceralasertib's clinical evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: ATR Signaling Pathway and Ceralasertib's Mechanism of Action.
Caption: General Workflow of a Ceralasertib Clinical Trial.
Caption: Logical Cascade of Ceralasertib's Anti-Tumor Effect.
References
- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of ceralasertib (this compound) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Combination ATR and PARP Inhibitor (CAPRI): A phase 2 study of ceralasertib plus olaparib in patients with recurrent, platinum-resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Combination of AZD6738 and Radiotherapy Potently Activates the cGAS/STING Pathway, Enhancing Anti-Tumor Immunity
The synergistic combination of the ATR inhibitor AZD6738 and radiotherapy has been demonstrated to be a robust activator of the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING) pathway, a critical signaling cascade in the innate immune system. This activation leads to an enhanced anti-tumor immune response, characterized by increased production of type I interferons and other pro-inflammatory cytokines, as well as augmented infiltration and activation of cytotoxic CD8+ T cells within the tumor microenvironment.
The mechanism underlying this synergy lies in the combined impact of both treatments on cancer cell DNA. Radiotherapy induces DNA double-strand breaks, leading to the formation of micronuclei—small, extranuclear bodies containing fragmented chromosomes. This compound, an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, abrogates the G2/M cell cycle checkpoint, preventing cancer cells from repairing this DNA damage and forcing them into mitosis. This results in an accumulation of micronuclei that are prone to rupture.[1]
Upon rupture, the DNA enclosed within these micronuclei is released into the cytoplasm. This cytosolic DNA is then recognized by the DNA sensor cGAS, which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. Activated STING triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the transcription of type I interferons (such as IFN-β) and other inflammatory cytokines.[2] These signaling molecules play a pivotal role in recruiting and activating immune cells, particularly dendritic cells and cytotoxic T lymphocytes, to mount a potent anti-tumor attack.[3][4]
Comparative Efficacy of this compound and Radiotherapy in Activating the cGAS/STING Pathway
Experimental data from preclinical studies have consistently shown that the combination of this compound and radiotherapy leads to a more pronounced activation of the cGAS/STING pathway and a more robust anti-tumor immune response compared to either treatment alone.
Key Protein Expression in the cGAS/STING Pathway
The combination therapy significantly upregulates the expression and phosphorylation of key proteins within the cGAS/STING pathway, indicating pathway activation.
| Treatment Group | p-STING Expression | p-TBK1 Expression | p-IRF3 Expression | Reference |
| Control | Baseline | Baseline | Baseline | [5] |
| Radiotherapy Alone | Modest Increase | Modest Increase | Modest Increase | [5] |
| This compound + Radiotherapy | Significant Increase | Significant Increase | Significant Increase | [5] |
Cytokine and Chemokine Production
The activation of the cGAS/STING pathway by the combination therapy results in a significant increase in the production of crucial cytokines and chemokines that mediate the anti-tumor immune response.
| Treatment Group | IFN-β Levels | CXCL10 Levels | CCL5 Levels | Reference |
| Vehicle | Baseline | Baseline | Baseline | [6] |
| Radiotherapy Alone | Increased | Increased | Increased | [6] |
| This compound (short-course) + RT | Significantly Increased | Significantly Increased | No significant change | [6] |
| This compound (prolonged) + RT | Significantly Increased | Not potentiated | Reduced | [6] |
T-Cell Infiltration and Activation
A critical outcome of cGAS/STING pathway activation is the enhanced infiltration and activation of CD8+ T cells within the tumor, which are the primary effectors of anti-tumor immunity.
| Treatment Group | Infiltrating CD8+ T cells | Activated (Ki67+) CD8+ T cells | Reference | |---|---|---|---|---| | Vehicle | Baseline | Baseline |[7] | | Radiotherapy Alone | Increased | Increased |[7] | | this compound + Radiotherapy | Significantly Increased | Significantly Increased |[3][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cGAS/STING signaling pathway activated by this compound and radiotherapy, and a typical experimental workflow to assess this activation.
Caption: cGAS/STING signaling pathway activated by radiotherapy and this compound.
Caption: Experimental workflow for assessing cGAS/STING pathway activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for STING Pathway Proteins
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
ELISA for Cytokine Quantification
-
Sample Collection: Cell culture supernatants or tumor lysates are collected from the different treatment groups.
-
ELISA Procedure: The concentrations of IFN-β, CXCL10, and CCL5 are measured using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12]
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.
Flow Cytometry for T-Cell Analysis
-
Tumor Digestion: Tumors are harvested, minced, and digested with collagenase and DNase to obtain a single-cell suspension.
-
Staining: The cells are stained with fluorescently labeled antibodies against surface markers such as CD45, CD3, CD8, and activation markers like Ki67, CD69, and HLA-DR. A viability dye is used to exclude dead cells.[13][14]
-
Intracellular Staining (for Ki67): For intracellular markers like Ki67, cells are fixed and permeabilized after surface staining, followed by incubation with the anti-Ki67 antibody.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is analyzed using appropriate software to quantify the percentage and number of different T-cell populations.[15][16]
Immunofluorescence for cGAS and Micronuclei Colocalization
-
Cell Culture and Treatment: Cells are grown on coverslips and subjected to the different treatment conditions.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: The cells are blocked with a blocking solution (e.g., 5% BSA in PBS) and then incubated with primary antibodies against cGAS and a nuclear marker (e.g., Lamin B1 to outline the micronuclear envelope).
-
Secondary Antibody and Counterstaining: After washing, the cells are incubated with fluorescently labeled secondary antibodies. The nuclei and micronuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a confocal microscope to visualize the colocalization of cGAS with micronuclei.[17][18]
Conclusion
The combination of the ATR inhibitor this compound with radiotherapy represents a promising strategy to enhance the immunogenicity of tumors. By potently activating the cGAS/STING pathway, this combination therapy can convert "cold" tumors with a sparse immune infiltrate into "hot" tumors that are responsive to immunotherapy. The provided experimental data and protocols offer a framework for researchers and drug development professionals to further investigate and validate this therapeutic approach.
References
- 1. Caspase activation counteracts interferon signaling after G2 checkpoint abrogation by ATR inhibition in irradiated human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATR inhibitor this compound enhances the antitumor activity of radiotherapy and immune checkpoint inhibitors by potentiating the tumor immune microenvironment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The schedule of ATR inhibitor this compound can potentiate or abolish antitumor immune responses to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. ATR kinase inhibitor this compound potentiates CD8+ T cell–dependent antitumor activity following radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CGAS is a micronucleophagy receptor for the clearance of micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of AZD6738: A Procedural Guide for Laboratory Professionals
I. Hazard Identification and Waste Classification
Before initiating any disposal procedures, it is essential to classify the waste generated. All materials that have come into contact with AZD6738, including unused compounds, contaminated personal protective equipment (PPE), and labware, should be treated as hazardous chemical waste.[1] It is prudent to handle this compound as a potentially cytotoxic substance due to its mechanism of action influencing cell cycle and DNA damage response.
Key characteristics of this compound-related waste:
-
Chemical Waste: Includes pure this compound, solutions, and reaction mixtures.[2]
-
Contaminated Solid Waste: Encompasses items such as gloves, gowns, bench paper, vials, and pipette tips.
-
Contaminated Sharps: Includes needles, syringes, and broken glass that have been in contact with this compound.
II. Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Segregation of Waste
Proper segregation at the point of generation is crucial to prevent accidental exposure and ensure proper disposal.[3]
-
Solid Waste: Place all non-sharp, contaminated solid waste (e.g., gloves, absorbent pads, empty vials) into a designated, leak-proof container lined with a heavy-duty plastic bag. This container should be clearly labeled for cytotoxic or hazardous chemical waste.[4][5]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container with a secure, tight-fitting lid.[6][7] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Dispose of all contaminated sharps immediately into a puncture-resistant sharps container specifically designated for cytotoxic or hazardous chemical waste.[4][8]
Step 2: Container Management and Labeling
Properly containing and labeling waste is essential for safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition, compatible with the waste, and can be securely closed.[6][7][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste," "Cytotoxic Waste").[6][10] Include the date when waste was first added to the container.
Step 3: Storage of Waste
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7]
-
The SAA should be located at or near the point of waste generation.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[1]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound waste down the drain or in the regular trash. [11]
-
Contact your EHS office to schedule a pickup for your full and properly labeled waste containers.
III. Personal Protective Equipment (PPE)
When handling this compound and its associated waste, appropriate PPE is mandatory to minimize exposure.
-
Gloves: Wear two pairs of chemotherapy-rated gloves.[12]
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: A respirator may be necessary depending on the procedure and the potential for aerosol generation. Consult your institution's safety protocols.
IV. Spill Management
In the event of a spill, immediate and proper cleanup is necessary.
-
Alert Personnel: Notify others in the area of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.
-
Contain the Spill: Use absorbent pads to contain the spill, working from the outside in.
-
Clean the Area: Decontaminate the spill area according to your institution's procedures.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow for this compound Waste
Caption: this compound Waste Disposal Workflow Diagram
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. danielshealth.com [danielshealth.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling AZD6738
AZD6738, also known as Ceralasertib, is an orally bioavailable inhibitor of the ATR kinase.[1][2][3][4] As with any potent research compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. The following guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[5][6] The toxicological properties have not been fully investigated.[5] Therefore, caution is advised.
| Equipment | Specification | Rationale |
| Gloves | Heavy rubber gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator or work in a fume hood | To prevent inhalation of dust or aerosols.[5][6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes (rubber boots as needed) | To protect feet from spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[5]
-
Assemble all necessary equipment and materials, including PPE, before opening the compound container.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
-
Handling the Compound :
-
Don the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[6]
-
Carefully weigh and handle the solid compound to prevent dispersal.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[5]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all work surfaces and equipment. Surfaces can be decontaminated by scrubbing with alcohol.[6]
-
Remove and properly dispose of PPE.
-
Emergency Procedures: First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of water. If irritation or other symptoms occur, seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eyes with large amounts of water, holding the eyelids apart. Continue for at least 15 minutes and seek immediate medical attention.[5][6] |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection : All waste materials, including empty containers, contaminated PPE, and unused compound, should be collected in a designated and clearly labeled waste container.
-
Disposal Method : Dispose of all chemical waste at an authorized waste management facility.[5] Do not release into the environment.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
